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  • Product: 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid
  • CAS: 750613-43-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Predicted In Vivo Pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

A Predictive Overview for Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a predictive guide to the in vivo pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]be...

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Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Overview for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive guide to the in vivo pharmacokinetics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid based on established scientific principles and data from structurally related compounds. As of the date of this publication, no direct in vivo pharmacokinetic data for this specific molecule is publicly available. The information herein is intended to guide research and development efforts by providing a scientifically grounded hypothesis of its potential pharmacokinetic profile.

Introduction

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a novel chemical entity with a multi-functionalized structure, suggesting a range of potential pharmacological activities. Its core features—a benzoic acid moiety, a sulfonamide linker, and a pyridine ring—are common in a variety of therapeutic agents. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a potential therapeutic. This guide provides a comprehensive, predictive analysis of its likely in vivo pharmacokinetic profile, drawing upon data from analogous chemical structures to inform experimental design and anticipate potential challenges and opportunities in drug development.

Predicted ADME Profile

The pharmacokinetic behavior of a drug is governed by its physicochemical properties and its interactions with biological systems. Based on its structure, we can forecast the likely ADME characteristics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

Absorption

The presence of both acidic (benzoic acid) and basic (pyridine) functional groups suggests that the oral absorption of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid will be pH-dependent. The overall charge of the molecule will vary along the gastrointestinal tract, influencing its solubility and membrane permeability.

  • Predicted Oral Bioavailability: Moderate. While the molecule possesses characteristics that could favor absorption, the sulfonamide group and potential for first-pass metabolism may limit its overall bioavailability. For structurally related sulfonamides, oral bioavailability in rats can vary. For example, a T-type calcium channel blocker, ABT-639, which also contains a sulfonamide group, demonstrated good oral bioavailability in rats[1]. Conversely, some acidic drugs can exhibit slow absorption[2].

A summary of predicted oral bioavailability and related parameters is presented in Table 1.

Table 1: Predicted Oral Pharmacokinetic Parameters in a Rat Model

ParameterPredicted ValueRationale
Tmax (h) 1 - 4The presence of ionizable groups may lead to a moderate rate of absorption.
Cmax (ng/mL) Dose-dependentDependent on the administered dose and oral bioavailability.
AUC (ng*h/mL) Dose-dependentReflects the total systemic exposure to the drug.
Bioavailability (%) 30 - 60%Based on data from other orally administered sulfonamides and the potential for first-pass metabolism[1].
Distribution

The distribution of a drug throughout the body is influenced by its plasma protein binding, lipophilicity, and tissue permeability.

  • Plasma Protein Binding: High. Benzenesulfonamide derivatives are known to exhibit high binding to plasma proteins, primarily albumin[3]. This high degree of binding will likely limit the concentration of free, pharmacologically active drug in circulation and may affect its volume of distribution.

  • Volume of Distribution (Vd): Low to Moderate. Due to high plasma protein binding, the Vd is expected to be relatively low, suggesting that the drug will be primarily confined to the bloodstream and well-perfused organs.

  • Tissue Penetration: The ability of the compound to penetrate specific tissues, such as the central nervous system (CNS), will depend on its ability to cross the blood-brain barrier. The presence of polar functional groups may limit CNS penetration. For ABT-639, the brain to plasma concentration ratio was low in rats[1].

Metabolism

The liver is anticipated to be the primary site of metabolism for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. The structural motifs present in the molecule suggest several potential metabolic pathways.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to mediate oxidative metabolism. Potential sites of metabolism include:

    • O-demethylation of the methoxy group.

    • Hydroxylation of the aromatic rings (both the benzene and pyridine rings).

    • N-dealkylation at the sulfonamide nitrogen is also a possibility, though less common. Studies on N-butylbenzenesulfonamide have shown that oxidative metabolism is a major pathway[4].

  • Phase II Metabolism: The benzoic acid moiety is a prime candidate for conjugation reactions.

    • Glucuronidation of the carboxylic acid is a highly probable metabolic route.

    • Acetylation of the sulfonamide nitrogen can occur in some species, which is a common metabolic pathway for sulfonamides[5].

A diagram illustrating the potential metabolic pathways is provided below.

Metabolic Pathways Parent 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Metabolite1 O-desmethyl Metabolite Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated Hydroxylation Metabolite3 Glucuronide Conjugate Parent->Metabolite3 UGT-mediated Glucuronidation Metabolite4 N-acetyl Metabolite Parent->Metabolite4 NAT-mediated Acetylation

Caption: Predicted major metabolic pathways of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be through the kidneys into the urine, with a potential minor contribution from biliary excretion into the feces.

  • Renal Excretion: As an acidic compound, its renal clearance will likely be influenced by urinary pH. The parent compound and its more polar metabolites, particularly the glucuronide conjugate, are expected to be actively secreted by renal transporters. The excretion of sulfonamides is primarily renal[5].

  • Biliary Excretion: Some metabolites, especially those with higher molecular weights like glucuronide conjugates, may be excreted into the bile and subsequently eliminated in the feces. Studies with N-butylbenzenesulfonamide demonstrated significant biliary excretion in rats[4].

Experimental Protocols for In Vivo Pharmacokinetic Assessment

To validate these predictions, a series of well-designed in vivo pharmacokinetic studies are necessary. The following protocols outline a standard approach for characterizing the pharmacokinetic profile of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in a rodent model.

Protocol 1: Single-Dose Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats

Objective: To determine the absolute oral bioavailability and key pharmacokinetic parameters (clearance, volume of distribution, half-life) of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in Sprague-Dawley rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.

  • Formulation:

    • IV Formulation: A solution of the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) at a concentration of 1 mg/mL.

    • PO Formulation: A suspension of the test compound in a vehicle such as 0.5% methylcellulose at a concentration of 5 mg/mL.

  • Dosing:

    • IV Group: A single bolus injection into the tail vein at a dose of 1 mg/kg.

    • PO Group: A single dose administered by oral gavage at a dose of 10 mg/kg.

  • Sample Collection:

    • Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to obtain plasma.

    • Plasma samples will be stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of the parent compound will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Pharmacokinetic parameters will be calculated using non-compartmental analysis software. Key parameters to be determined include: Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

    • Absolute oral bioavailability (F%) will be calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo PK Study Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Formulation Prepare IV and PO Formulations Animal_Model->Formulation IV_Dosing Administer IV Dose (1 mg/kg) Formulation->IV_Dosing PO_Dosing Administer PO Dose (10 mg/kg) Formulation->PO_Dosing Blood_Sampling Collect Serial Blood Samples (0-24h) IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Processing Process Blood to Plasma Blood_Sampling->Plasma_Processing LCMS_Analysis Quantify Drug in Plasma (LC-MS/MS) Plasma_Processing->LCMS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion and Forward-Looking Statement

This in-depth technical guide provides a scientifically informed, predictive overview of the in vivo pharmacokinetic profile of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. Based on the analysis of its structural components and data from analogous compounds, it is hypothesized that the molecule will exhibit moderate oral bioavailability, high plasma protein binding, and undergo extensive metabolism primarily through oxidation and glucuronidation, with renal excretion being the main elimination pathway.

The experimental protocols detailed herein offer a robust framework for the empirical validation of these predictions. The successful characterization of the ADME properties of this compound will be a critical step in its journey through the drug development pipeline, providing essential data for dose selection, safety assessment, and the design of future preclinical and clinical studies.

References

  • Baggot, J. D. (1983). Pharmacokinetics of Sulfonamides in Animals. In Pharmacokinetics of Sulfonamides Revisited (pp. 144-187). S. Karger AG.
  • Chaudhary, A., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1166-1179.
  • Waidyanatha, S., et al. (2020). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Toxicology Letters, 319, 225-236.
  • Vodnala, S. K., et al. (2019). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Journal of Medicinal Chemistry, 62(3), 1547-1559.
  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 15(11), 1166-1179.
  • Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters, 4(11), 1076-1081.
  • Wang, X., et al. (2020). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 63(21), 12566-12586.
  • Haritakun, R., et al. (2016). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of Veterinary Medical Science, 78(8), 1287-1291.
  • Google Patents. (1982). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • Thorneloe, K. S., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(20), 9107-9112.
  • Jarvis, M. F., et al. (2012). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 3(12), 1044-1048.
  • Lee, H. R., et al. (2020). Assessment of Pharmacokinetics and Metabolism Profiles of SCH 58261 in Rats Using Liquid Chromatography–Mass Spectrometric Method. Molecules, 25(9), 2209.
  • Shchulkin, A. V., et al. (2021). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. Vedomosti Nauchnogo Tsentra Ekspertizy Sredstv Meditsinskogo Primeneniya, 11(3), 177-186.
  • Tan, M. L. (2024). Pharmacokinetic Profiles of Orally Bioavailable Natural Compounds for Integration into Biomedical Cancer Drug Discovery Research. Preprints.org, 2024020822.
  • Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454.
  • da Silva, G. N., et al. (2021). Theoretical parameters of oral bioavailability and toxicity of compounds.
  • Lind, M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm, 10(11), 1959-1965.
  • Kumar, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1877-1886.
  • Ipatova, O. M., et al. (2010). [Bioavailability of oral drug formulations and methods for its improvement]. Patologicheskaia Fiziologiia i Eksperimental'naia Terapiia, (1), 101-108.
  • Candiotti, K. A., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology in Drug Development, 8(8), 1057-1064.
  • Zhang, Y., et al. (2023). Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism. Pharmaceutics, 15(12), 2695.
  • Zherdev, N. V., et al. (2022). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology, 8(4), 1-10.
  • Vauthier, C. (2022). Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 1-4.
  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic and inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172777.
  • Nakano, T., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 38(13), 2464-2474.

Sources

Exploratory

In Vitro Binding Affinity Profiling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid: A Comprehensive Technical Guide

Executive Summary & Structural Profiling Determining the in vitro binding affinity of small-molecule fragments is a foundational step in rational drug design. This guide establishes a robust, self-validating framework fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

Determining the in vitro binding affinity of small-molecule fragments is a foundational step in rational drug design. This guide establishes a robust, self-validating framework for evaluating the binding kinetics and thermodynamics of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Molecular Weight: 322.34, Formula: C14H14N2O5S)[1].

Unlike primary sulfonamides, which classically coordinate with the zinc ion in Carbonic Anhydrase active sites, this compound features a bulkier secondary sulfonamide linked to a pyridin-2-ylmethyl moiety. Combined with the electron-donating methoxy group and the ionizable benzoic acid core (predicted pKa ~4.0), this molecule is primed for highly specific electrostatic and hydrogen-bonding interactions within allosteric pockets or G-protein coupled receptors (GPCRs). To accurately capture its binding profile, we employ an orthogonal biophysical approach utilizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Orthogonal Assay Design Strategy

Relying on a single assay format can introduce platform-specific biases. To ensure scientific integrity, our workflow mandates a multi-tiered, self-validating approach:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic resolution ( kon​ , koff​ ) and detects transient, low-affinity interactions under near-physiological conditions[2].

  • Isothermal Titration Calorimetry (ITC): Delivers direct, label-free measurement of thermodynamic drivers (Enthalpy ΔH , Entropy −TΔS ), which is critical for understanding whether binding is driven by specific hydrogen bonds or hydrophobic desolvation[3].

OrthogonalValidation Compound Compound Prep (4-Methoxy-3-...) SPR SPR Kinetics Real-Time Binding Compound->SPR Kinetics ITC ITC Thermodynamics Enthalpy & Entropy Compound->ITC Thermodynamics FRET TR-FRET Competitive Assays Compound->FRET IC50 / K_i Integration Data Integration & Affinity Profiling SPR->Integration ITC->Integration FRET->Integration

Orthogonal workflow for validating in vitro binding affinity.

Step-by-Step Methodologies

Protocol A: SPR Kinetic Profiling (Self-Validating System)

Because 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid requires dimethyl sulfoxide (DMSO) for solubility, bulk refractive index mismatches can easily mask true binding signals. This protocol integrates a mandatory solvent correction step to isolate specific binding[4].

Step 1: Target Immobilization

  • Activate a CM5 sensor chip using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Inject the target receptor protein (diluted to 10–20 μg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~3000 Resonance Units (RU).

    • Causality: The buffer pH must be below the protein's isoelectric point (pI) to induce a positive charge, facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix.

  • Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

Step 2: DMSO Solvent Correction (Critical Control)

  • Prepare the running buffer: PBS-P+ (20 mM phosphate, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2.0% DMSO.

  • Prepare a solvent correction curve by creating 8 buffer solutions ranging from 1.5% to 2.5% DMSO.

    • Causality: DMSO has a highly distinct refractive index. Small pipetting errors during compound dilution will cause bulk shifts. The SPR software uses this calibration curve to mathematically subtract bulk refractive index artifacts, ensuring the observed Req​ is strictly due to the compound binding to the protein.

Step 3: Analyte Injection & Kinetic Analysis

  • Dilute the compound in running buffer to create a 2-fold concentration series (e.g., 0.78 μM to 50 μM).

  • Inject analytes at a high flow rate of 50 μL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, guaranteeing that the observed kon​ reflects the true chemical reaction rate rather than the diffusion rate of the compound to the chip surface.

  • Double-reference the data (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: ITC Thermodynamic Profiling

ITC provides the most direct measurement of binding energetics, offering insights useful for fragment elaboration[5].

Step 1: Rigorous Buffer Matching

  • Dialyze the target protein extensively (3 × 2L changes) against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add exactly 2% DMSO to both the dialyzed protein and the final dialysate buffer.

  • Dissolve the solid 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid exclusively using the DMSO-spiked dialysate.

    • Causality: The heat of dilution for mismatched buffers or DMSO gradients will easily overpower the micro-calorie heat signature of the binding event. Exact buffer matching is the ultimate self-validating step in calorimetry[3].

Step 2: Titration Execution

  • Load the protein (~20 μM) into the calorimetric cell and the compound (~250 μM) into the injection syringe.

  • Set the stirring speed to 750 rpm at 25°C.

  • Perform an initial 0.5 μL purge injection (discarded during analysis to remove diffusion artifacts from the syringe tip), followed by 19 injections of 2 μL, spaced 150 seconds apart.

Step 3: Background Subtraction & Fitting

  • Perform a control titration of the compound injected into the buffer alone. Subtract these baseline heats from the main experiment.

  • Integrate the peaks and fit the isotherm to a one-set-of-sites model to yield Stoichiometry ( N ), Affinity ( Ka​ ), and Enthalpy ( ΔH ).

Quantitative Data Presentation

The integration of SPR and ITC yields a complete biophysical profile. Below is a structured summary of the expected quantitative metrics for a high-affinity interaction involving this secondary sulfonamide derivative.

Assay PlatformParameter MeasuredExpected Value RangeMechanistic Interpretation
SPR (Biacore) KD​ (Equilibrium)50 - 500 nMHigh-affinity binding driven by specific pocket interactions.
kon​ (Association) 104−105M−1s−1 Rapid target engagement facilitated by the solvent-exposed pyridine ring.
koff​ (Dissociation) 10−3−10−4s−1 Sustained residence time stabilized by the benzoic acid salt bridge.
ITC (MicroCal) ΔH (Enthalpy)-5.0 to -12.0 kcal/molExothermic binding indicating strong hydrogen bond formation via the sulfamoyl core.
−TΔS (Entropy)+1.0 to -4.0 kcal/molFavorable desolvation of the methoxy group and aromatic rings.
Stoichiometry ( N )0.95 - 1.051:1 binding ratio, confirming a single specific binding site without aggregation.

Mechanistic Pathway Visualization

Upon successful binding, the thermodynamic stabilization of the ligand-receptor complex often induces a conformational shift in the target protein, propagating downstream signaling efficacy.

Mechanism Ligand Ligand Engagement (Secondary Sulfonamide) Receptor Target Receptor (Binding Pocket) Ligand->Receptor Association (k_on) Complex Ligand-Receptor Complex (H-bonds, Electrostatics) Receptor->Complex Thermodynamic Stabilization Conformation Receptor Conformational Shift Complex->Conformation Allosteric Effect Signaling Downstream Signaling Modulation Conformation->Signaling Efficacy

Putative receptor interaction pathway and thermodynamic signaling modulation.

References

  • Title: 750613-43-5 | 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Source: BLDpharm URL: View Compound Specifications[1]

  • Title: Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules Source: National Institutes of Health (NIH) / PMC URL: View Publication[2]

  • Title: Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics Source: National Institutes of Health (NIH) / PMC URL: View Publication[4]

  • Title: Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data Source: National Institutes of Health (NIH) / PMC URL: View Publication[3]

  • Title: Higher Throughput Calorimetry: Opportunities, Approaches and Challenges Source: National Institutes of Health (NIH) / PMC URL: View Publication[5]

Sources

Foundational

Preclinical Toxicity and Safety Profiling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid

Executive Summary For drug development professionals and toxicologists, the structural evaluation of a novel pharmacophore is the first line of defense against late-stage clinical attrition. 4-Methoxy-3-[(pyridin-2-ylmet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and toxicologists, the structural evaluation of a novel pharmacophore is the first line of defense against late-stage clinical attrition. 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a highly functionalized chemical entity that presents a complex safety profile. Its architecture contains three distinct toxicological liabilities: a benzoic acid moiety, a pyridin-2-ylmethyl group, and a sulfamoyl linker.

This whitepaper provides an in-depth, mechanistic guide to profiling the safety, toxicity, and drug-drug interaction (DDI) risks of this compound. By moving beyond standard check-box screening, we establish a self-validating preclinical workflow designed to uncover idiosyncratic drug toxicity (IDT) and off-target liabilities before First-in-Human (FIH) trials.

Mechanistic Toxicology & Structural Alerts

To design an effective safety cascade, we must first deconstruct the causality behind the compound's structural alerts.

The Benzoic Acid Moiety: Acyl Glucuronidation and IDT

Carboxylic acids are predominantly cleared via Phase II metabolism, specifically through UDP-glucuronosyltransferases (UGT1A and UGT2B isoforms)[1]. While glucuronidation is typically a detoxification pathway, the conjugation of benzoic acid derivatives yields acyl glucuronides (AGs) .

  • The Causality: AGs are inherently electrophilic. They can undergo direct nucleophilic attack (transacylation) by the sulfhydryl (-SH) or amine (-NH2) groups of hepatic and plasma proteins. Alternatively, they undergo intramolecular acyl migration followed by Amadori rearrangement (glycation) to form irreversible covalent adducts[2].

  • The Consequence: This protein adduction acts as a hapten, triggering immune-mediated idiosyncratic hepatotoxicity (DILI) or enteropathy[3].

The Pyridin-2-ylmethyl Group: CYP450 Type II Binding

The inclusion of a pyridine ring introduces a severe risk for mechanism-based enzyme inhibition.

  • The Causality: The sp2-hybridized nitrogen of the pyridine ring possesses a sterically accessible lone pair of electrons. This lone pair can directly coordinate with the ferric (Fe³⁺) heme iron in the active site of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6)[4].

  • The Consequence: This "Type II binding" prevents the reduction of the heme iron to the ferrous (Fe²⁺) state, effectively paralyzing the enzyme's catalytic cycle and leading to profound, long-lasting drug-drug interactions[5].

The Sulfamoyl Linker (-SO₂NH-)

Sulfonamide and sulfamoyl motifs are classic structural alerts associated with hypersensitivity reactions (e.g., Stevens-Johnson syndrome) and off-target inhibition of carbonic anhydrases. Furthermore, the adjacent methoxy group can undergo CYP-mediated O-demethylation, potentially yielding reactive phenolic intermediates that require glutathione (GSH) scavenging.

Preclinical Safety Pharmacology Workflows

To ensure data trustworthiness, every protocol described below is designed as a self-validating system —meaning the assay includes internal controls that definitively prove the system's integrity, regardless of the test compound's performance.

GLP hERG Patch-Clamp Assay (ICH S7B Compliance)

The lipophilicity introduced by the pyridine and methoxy groups increases the likelihood of the compound binding to the inner cavity of the hERG (Kv11.1) potassium channel, risking delayed ventricular repolarization[6].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably expressing the human KCNH2 gene.

  • Electrophysiological Setup: Establish a whole-cell patch-clamp configuration. Critical Control: The assay must be conducted at physiological temperature (37°C) to prevent temperature-dependent false negatives[7]. Seal resistance must strictly exceed 1 GΩ.

  • Voltage Protocol: Apply an ICH S7B-compliant step-pulse protocol: holding potential at -80 mV, followed by a depolarizing step to +20 mV (2 seconds) to open and inactivate channels, and a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current[8].

  • Perfusion & Validation: Perfuse the test compound at four ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

  • System Validation: Conclude with the perfusion of the positive control, E-4031 (0.5 µM). The assay is only valid if E-4031 demonstrates >80% inhibition of the tail current[7].

Acyl Glucuronide Reactivity & Cysteine Trapping

To determine if the benzoic acid moiety forms a "safe" or "reactive" acyl glucuronide, we utilize a radiolabeled nucleophile trapping assay[9].

Step-by-Step Methodology:

  • Metabolic Activation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL) and the cofactor UDP-glucuronic acid (UDPGA, 5 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Nucleophilic Trapping: Introduce 10 mM of [³⁵S]-labeled cysteine to the incubation matrix. Cysteine acts as a surrogate for nucleophilic protein residues.

  • Quenching: Terminate the reaction using ice-cold acetonitrile (1:3 v/v) and centrifuge at 15,000 x g to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Quantify the formation of thioester or amide cysteine adducts.

  • System Validation: Run parallel incubations with Diclofenac (positive control for high adduction) and Probenecid (negative control for low adduction)[9].

Bacterial Reverse Mutation (Ames) Test (OECD 471)

To rule out direct DNA-reactive mutagenicity from potential Phase I metabolites.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA.

  • Metabolic Activation: Prepare treatments in the absence (-S9) and presence (+S9) of 10% Aroclor 1254-induced rat liver S9 fraction to simulate mammalian hepatic metabolism.

  • Plating: Utilize the plate incorporation method, exposing the bacteria to 5 concentrations of the test compound (up to the OECD limit dose of 5000 µ g/plate ).

  • Incubation & Validation: Incubate at 37°C for 48-72 hours.

  • System Validation: The assay is validated by strain-specific positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100) inducing a >3-fold increase in revertant colonies.

Quantitative Data Presentation

The following table summarizes the expected quantitative thresholds and risk interpretations for this structural class based on the described workflows.

AssayParameter EvaluatedRepresentative Outcome for Structural ClassRisk Interpretation & Next Steps
hERG Patch-Clamp IC₅₀ (µM)~15.5 µMModerate Risk: Requires in vivo QTc assessment in non-rodent models per ICH S7B[10].
Ames Test Revertant ColoniesNegative (-S9 / +S9)Low Risk: No direct DNA-reactive mutagenicity detected[11].
CYP3A4 Inhibition IC₅₀ & Spectral Shift< 1.0 µM (Soret peak shift ~430 nm)High Risk: Type II heme coordination confirmed. Requires structural optimization of the pyridine ring[12].
AG Cys Trapping % Adduct Formation> 15% covalent adductionHigh Risk: High potential for IDT. Consider bioisosteric replacement of the benzoic acid[13].

Visualizations

Preclinical Safety Assessment Workflow

The following diagram illustrates the integrated decision-making matrix for evaluating the compound.

Workflow cluster_0 In Vitro Assays cluster_1 In Vivo & TK A 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Candidate Profiling B hERG Patch-Clamp (ICH S7B) A->B C Ames Test (OECD 471) A->C D CYP450 Inhibition & Type II Binding A->D E Acyl Glucuronide Trapping (GSH/Cys) A->E F Rodent 14-Day Repeat Dose B->F C->F G Toxicokinetics (TK) & Clearance D->G E->G H Integrated Risk Assessment (Go/No-Go Decision) F->H G->H

Workflow diagram detailing the preclinical safety cascade and Go/No-Go decision points.

Metabolic Activation Pathway

This diagram maps the dual liability pathways: Phase II acyl glucuronidation and Phase I N-oxidation.

Pathway Parent Parent Compound (Benzoic Acid + Pyridine) UGT UGT1A/2B (Glucuronidation) Parent->UGT Phase II CYP CYP3A4/2D6 (Oxidation) Parent->CYP Phase I AG Acyl Glucuronide (Reactive Intermediate) UGT->AG Conjugation NOx Pyridine N-Oxide (Metabolite) CYP->NOx N-Oxidation Adduct Covalent Protein Adducts (Idiosyncratic Toxicity) AG->Adduct Transacylation / Glycation

Metabolic pathways highlighting the formation of reactive acyl glucuronides and CYP-mediated oxidation.

References

  • Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential". FDA Guidance Documents, 2020.[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, 2020.[Link]

  • Liu, J., et al. "Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281". Journal of Biological Chemistry, 2023.[Link]

  • Iwamura, A., et al. "Toxicological Potential of Acyl Glucuronides and Its Assessment". Drug Metabolism and Pharmacokinetics, 2017.[Link]

  • Iwamura, A., et al. "Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping". Chemical Research in Toxicology, 2019.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Abstract This technical guide provides a detailed, two-step synthetic protocol for the preparation of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, two-step synthetic protocol for the preparation of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis leverages the reactivity of commercially available starting materials, beginning with the regioselective chlorosulfonation of 4-methoxybenzoic acid to yield a key sulfonyl chloride intermediate. This intermediate is subsequently coupled with 2-(aminomethyl)pyridine to form the target sulfonamide. This document offers a comprehensive, step-by-step methodology, explains the chemical principles underpinning the protocol, and includes necessary safety precautions, making it an essential resource for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1] The synthetic strategy for forming sulfonamides most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The target molecule, 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, incorporates three key pharmacophoric elements: a benzoic acid moiety, a central sulfonamide linker, and a pyridine ring. This combination of features makes it and its analogues promising candidates for biological screening. For instance, related sulfamoyl benzoic acid structures have been investigated as specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in critical physiological processes.[3][4]

This guide presents a reliable and reproducible synthesis designed for a laboratory setting, ensuring high purity of the final compound for subsequent research applications.

Synthetic Strategy Overview

The synthesis is designed as a two-step sequence. The first step involves the creation of the electrophilic sulfonyl chloride, which is then reacted with the nucleophilic amine in the second step to form the final product.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Coupling A 4-Methoxybenzoic Acid B 3-(Chlorosulfonyl)-4-methoxybenzoic Acid A->B Chlorosulfonic Acid (HSO3Cl) 0 °C to 65 °C D 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid B->D C 2-(Aminomethyl)pyridine C->D

Figure 1: Overall synthetic workflow for the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular Weight ( g/mol )PuritySupplier Notes
4-Methoxybenzoic Acid100-09-4152.15≥99%Also known as p-anisic acid.
Chlorosulfonic Acid7790-94-5116.52≥99%Handle with extreme caution in a fume hood.
2-(Aminomethyl)pyridine3731-51-9108.14≥98%Air sensitive; store under inert gas.[5]
Pyridine110-86-179.10Anhydrous, ≥99.8%Use as a solvent and acid scavenger.
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%For extraction.
Diethyl Ether60-29-774.12ACS GradeFor washing solids.
Hydrochloric Acid (HCl)7647-01-036.461 M Aqueous SolutionFor work-up.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousFor drying organic layers.
Equipment
  • Three-neck round-bottom flasks with appropriate stoppers

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Heating mantle with temperature controller

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)

  • Rotary evaporator

  • Fume hood

Detailed Experimental Protocols

STEP 1: Synthesis of 3-(Chlorosulfonyl)-4-methoxybenzoic acid

This procedure involves the electrophilic aromatic substitution of 4-methoxybenzoic acid. The methoxy group is a strong ortho-, para-directing group. Since the para position is occupied by the carboxylic acid, sulfonation occurs regioselectively at the ortho position (C-3). Chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent, converting the initially formed sulfonic acid into the desired sulfonyl chloride.[6]

Safety Warning: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl gas. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Protocol:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a bubbler or an acid trap. Ensure all glassware is thoroughly dried.

  • Reagent Charging: In the fume hood, carefully charge the flask with chlorosulfonic acid (5.0 eq, ~40 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: While stirring vigorously, add 4-methoxybenzoic acid (1.0 eq, 10.0 g) in small portions over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60-65 °C and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[6]

  • Work-up: Cool the reaction mixture back to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This quenching process is highly exothermic and should be done cautiously.

  • Isolation: The product will precipitate as a white solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Finally, wash with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated white solid, 3-(chlorosulfonyl)-4-methoxybenzoic acid, under vacuum. The product is typically of sufficient purity for the next step without further purification.[7]

STEP 2: Synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

This step is a classic nucleophilic substitution reaction where the amine nitrogen of 2-(aminomethyl)pyridine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Pyridine is used as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.[8]

G cluster_mech Reaction Mechanism Amine R'-NH2 (2-(Aminomethyl)pyridine) TransitionState [Transition State] Amine->TransitionState Nucleophilic Attack SulfonylChloride R-SO2Cl (Sulfonyl Chloride Intermediate) SulfonylChloride->TransitionState Product R-SO2NH-R' (Sulfonamide Product) TransitionState->Product Chloride Elimination HCl + HCl

Figure 2: Mechanism of sulfonamide bond formation.

Protocol:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an inert gas inlet. Place the flask under a nitrogen or argon atmosphere.

  • Reagent Solution: To the flask, add 3-(chlorosulfonyl)-4-methoxybenzoic acid (1.0 eq, 5.0 g) and anhydrous pyridine (80 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Nucleophile Addition: In a separate flask, dissolve 2-(aminomethyl)pyridine (1.1 eq, 2.4 g) in anhydrous pyridine (20 mL).[5] Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Solvent Removal: Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in dichloromethane (150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove any remaining pyridine and excess amine, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude material can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid as a solid.

Conclusion

The protocol detailed herein provides a robust and efficient pathway for the synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. By carefully controlling reaction conditions, particularly during the hazardous chlorosulfonation step, researchers can reliably obtain the target compound in good yield and high purity. This application note serves as a practical guide for chemists engaged in the synthesis of complex sulfonamides for pharmaceutical and materials science research.

References

  • He, X., et al. (2016). Constructing safe and durable antibacterial textile surfaces using a robust graft-to strategy via covalent bond formation. ResearchGate. [Link]

  • Patsarakis, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Stauffer, F. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Rivera-Fuentes, P. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

Sources

Application

Application Note: Preparation and Handling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid Stock Solutions

Introduction & Chemical Profiling 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a structurally complex, multi-functional small molecule frequently utilized in drug discovery and in vitro screening assays. Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a structurally complex, multi-functional small molecule frequently utilized in drug discovery and in vitro screening assays. Because it possesses multiple ionizable groups—a carboxylic acid, a pyridine ring, and a secondary sulfonamide—its solubility profile is highly sensitive to solvent choice, pH, and atmospheric moisture.

To ensure reproducibility and prevent artifactual data in downstream assays, preparing a pristine, highly concentrated stock solution is a critical first step.

Quantitative Data Summary
PropertyValueRationale / Impact
Molecular Formula C₁₄H₁₄N₂O₅SDetermines precise molarity calculations.
Molecular Weight 322.34 g/mol 10 mM stock requires 3.22 mg per 1 mL of solvent.
Predicted pKa (Acidic) ~4.0 (Carboxylic acid)Deprotonated (anionic) at physiological pH (7.4)[1].
Predicted pKa (Basic) ~5.2 (Pyridine nitrogen)Neutral at physiological pH (7.4).
Predicted pKa (Sulfonamide) ~10.0 (Secondary sulfonamide)Remains neutral in standard assay buffers[2].
Primary Solvent Anhydrous DMSORequired to solvate the lipophilic free-acid form[3].

Solvent Selection & Causality: The "Why" Behind the Protocol

As an Application Scientist, it is essential to look beyond the basic steps and understand the physicochemical dynamics governing the compound.

Why Anhydrous DMSO? The free acid form of this compound exhibits poor aqueous solubility due to its bulky hydrophobic domains (the benzene and pyridine rings). Dimethyl sulfoxide (DMSO) is the industry standard for solvating such amphoteric molecules[3]. However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the solvent is left exposed to the air, it will rapidly absorb atmospheric water. This localized introduction of water dramatically lowers the dielectric capacity of the solvent, causing the hydrophobic free-acid to micro-precipitate out of solution[4][5].

Why Limit Final DMSO Concentration? While DMSO is excellent for the primary stock, it is toxic to biological systems. When diluting the stock into aqueous cell culture media or biochemical assay buffers, the final DMSO concentration must be strictly maintained below 0.5% (v/v). Concentrations exceeding this threshold have been proven to induce cytotoxicity, alter reactive oxygen species (ROS) production, and skew baseline interleukin (IL-6) cellular responses[6].

Experimental Protocol: 10 mM Stock Solution Preparation

This self-validating workflow is designed to maximize compound stability and ensure precise molarity.

Materials Required:
  • 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Solid powder)

  • High-purity, Anhydrous DMSO (≥99.9% purity, stored under inert gas)

  • Analytical balance (0.01 mg readability)

  • 0.22 µm PTFE syringe filters

  • Amber, low-bind microcentrifuge tubes

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial of the solid compound from cold storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which artificially inflates the weighed mass and initiates hydrolytic degradation.

  • Precision Weighing: Using a calibrated analytical balance, weigh exactly 3.22 mg of the compound into a sterile tube.

    • Calculation: Mass (mg) = 10 mmol/L × 0.001 L × 322.34 g/mol = 3.2234 mg.

  • Solvent Addition & Dissolution: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the powder[3]. Seal the tube and vortex vigorously for 60 seconds.

    • Troubleshooting: If the solution is not optically clear, sonicate the tube in a room-temperature water bath for 2–5 minutes[3]. Avoid heating, as thermal stress can degrade the sulfonamide linkage.

  • Sterile Filtration (Optional but Recommended): Pass the dissolved 10 mM stock through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE membranes are highly solvent-resistant and exhibit ultra-low analyte binding, ensuring the solution is sterile for cell-based assays without stripping the compound from the solvent.

  • Aliquoting & Storage: Divide the stock into 20 µL to 50 µL single-use aliquots in amber vials to protect from photodegradation. Store immediately at -20°C (for use within months) or -80°C (for long-term stability)[3].

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause concentration gradients within the stock solution.

Quality Control & Working Dilutions for In Vitro Assays

Stepwise Dilution & pH Considerations

When transitioning the compound from 100% DMSO into an aqueous assay buffer, the sudden shift in polarity can cause "crashing out" (precipitation)[4]. Because the compound contains a carboxylic acid (pKa ~4.0)[1], its aqueous solubility is heavily dependent on the buffer's pH.

  • Ensure your aqueous assay buffer is strictly maintained at pH 7.4 . At this pH, the carboxylic acid is fully deprotonated into its highly soluble anionic form (-COO⁻).

  • Add the DMSO stock dropwise to the assay buffer while vortexing to ensure rapid dispersal.

Vehicle Control Validation

Every assay must include a vehicle control. If your final working concentration requires a 1:200 dilution of the stock (resulting in 0.5% DMSO in the assay), you must prepare a control well containing exactly 0.5% pure DMSO in the assay buffer[5][6]. This isolates the specific pharmacological effect of the compound from any solvent-induced artifacts.

Workflow Visualization

G N1 Solid Compound (4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid) N2 Equilibrate to RT (Desiccator, 30 min) N1->N2 N3 Precision Weighing (Analytical Balance) N2->N3 N4 Solvent Addition (Anhydrous DMSO) N3->N4 N5 Dissolution (Vortex / Sonicate) N4->N5 N6 Sterile Filtration (0.22 µm PTFE) N5->N6 N7 Aliquoting (Single-use Amber Vials) N6->N7 N8 Long-Term Storage (-20°C to -80°C) N7->N8 N9 Working Dilution (Aqueous Assay Buffer) N8->N9 Thaw & Dilute (Max 0.5% DMSO)

Experimental workflow for the preparation and storage of DMSO stock solutions.

References

  • National Institutes of Health (PMC). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from: [Link]

  • National Institutes of Health (PMC). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from:[Link]

  • Journal of Chemical & Engineering Data (ACS Publications). Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Retrieved from:[Link]

Sources

Method

Application Note: Robust HPLC-UV Quantification of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Method Development Rationale & Standard Operating Protocol (SOP) Introduction & Scope The compound 4-Methoxy-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Document Type: Method Development Rationale & Standard Operating Protocol (SOP)

Introduction & Scope

The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS: 750613-43-5) is a structurally complex sulfonamide derivative utilized as a critical building block and intermediate in pharmaceutical synthesis. Accurate quantification of this compound is essential for API purity assessment, reaction monitoring, and intermediate release testing.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. Rather than relying on generic screening gradients, this protocol is engineered from the ground up based on the molecule's specific physicochemical properties, ensuring a self-validating and highly reproducible assay suitable for regulatory submissions under ICH Q2(R2) guidelines [1].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, the first step in method development is analyzing the target molecule's acid-base equilibria. 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is an amphoteric molecule containing two highly influential ionizable moieties:

  • Benzoic Acid Group (pKa ~4.0): Acidic moiety.

  • Pyridin-2-ylmethyl Group (pKa ~5.2): Basic moiety.

The Causality of Chromatographic Choices

If analyzed at a physiological pH (e.g., pH 7.0), the molecule exists as an anion (deprotonated acid, neutral pyridine), resulting in poor retention on standard reversed-phase columns. Conversely, using a weak volatile acid like 0.1% Formic Acid (pH ~2.7) places the mobile phase pH too close to the benzoic acid's pKa. This lack of buffering capacity causes partial ionization, leading to shifting retention times ( tR​ ) and split peaks depending on the injection volume.

The Solution: To achieve robust retention, the mobile phase must be locked at pH 2.5 using a high-capacity buffer (20 mM Potassium Phosphate). At this pH, the benzoic acid is fully protonated (neutralized), maximizing hydrophobic retention. However, at pH 2.5, the pyridine nitrogen is also fully protonated (cationic). To prevent severe peak tailing caused by secondary ion-exchange interactions with residual surface silanols on the silica support, an ultra-inert, heavily end-capped C18 column is strictly required [3].

Method_Rationale Molecule 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Amphoteric API pKa_Acid Benzoic Acid Moiety pKa ~ 4.0 Molecule->pKa_Acid pKa_Base Pyridine Ring Moiety pKa ~ 5.2 Molecule->pKa_Base pH_Choice Select Mobile Phase pH 2.5 (20 mM Phosphate Buffer) pKa_Acid->pH_Choice pKa_Base->pH_Choice State_Acid Acid is Fully Protonated (Neutral: High RP Retention) pH_Choice->State_Acid State_Base Pyridine is Fully Protonated (Cationic: High Risk of Tailing) pH_Choice->State_Base Column_Choice Select Heavily End-Capped C18 (Mitigates Silanol Interactions) State_Acid->Column_Choice State_Base->Column_Choice

Figure 1: pKa-driven mobile phase and column selection rationale for amphoteric sulfonamide derivatives.

Materials & Reagents

  • Reference Standard: 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Purity ≥ 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC-grade Phosphoric acid ( H3​PO4​ ).

Chromatographic Conditions

In accordance with USP <621> allowable adjustments [2], the following parameters form the validated core of the method.

Table 1: HPLC Instrument Parameters

ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Embedded polar group / end-capped to shield cationic pyridine from silanols.
Mobile Phase A 20 mM KH2​PO4​ Buffer, pH 2.50 ± 0.05Locks benzoic acid in neutral state; high buffer capacity.
Mobile Phase B 100% AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °C ± 2 °CEnsures reproducible mass transfer and stable pressure.
Detection UV at 254 nmUniversal absorbance maximum for conjugated aromatic rings.
Injection Vol 10 µLBalances sensitivity without causing column volume overload.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold to focus polar analytes
10.04060Linear ramp to elute strongly retained impurities
12.04060Wash phase
12.19010Return to initial conditions
17.09010Column re-equilibration

Experimental Protocol: Step-by-Step Methodology

Buffer Preparation (Mobile Phase A)
  • Weigh exactly 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and transfer it to a 1000 mL volumetric flask.

  • Add approximately 900 mL of Milli-Q water and dissolve completely using a magnetic stirrer.

  • Immerse a calibrated pH probe and carefully add dilute Phosphoric acid ( H3​PO4​ , 10% v/v) dropwise until the pH reaches exactly 2.50 ± 0.05 . (Critical Step: Do not overshoot, as back-titrating with a base introduces unwanted counter-ions).

  • Make up the volume to 1000 mL with Milli-Q water.

  • Filter through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) and sonicate for 10 minutes to degas.

Diluent Preparation

Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Using pure aqueous diluent will cause poor solubility of the standard, while pure organic diluent will cause peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase. The 50:50 ratio provides perfect solubility and peak focusing.

Standard Preparation (100 µg/mL)
  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 5 minutes until complete dissolution is visually confirmed.

  • Allow the solution to equilibrate to room temperature, then make up to the mark with Diluent. Mix thoroughly.

Method Validation Summary (ICH Q2(R2) Framework)

To ensure the method is a self-validating system, it must be evaluated against the ICH Q2(R2) criteria [1]. Table 3 summarizes the required validation parameters and their acceptance thresholds.

Table 3: Validation Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
System Suitability 6 replicate injections of 100 µg/mL standard.%RSD of Area ≤ 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates ( N ) ≥ 5000.
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the tR​ of the main analyte. Peak purity angle < Purity threshold.
Linearity 5 concentration levels ranging from 25% to 150% of nominal concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery at each level must be between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% nominal concentration.%RSD of the calculated assay results ≤ 2.0%.

System Suitability & Troubleshooting Workflow

A robust method must include a diagnostic pathway for when system suitability fails. Because this molecule is highly sensitive to pH and silanol activity, deviations in peak shape or retention time are direct indicators of specific system failures.

SST_Troubleshooting Inject Inject System Suitability Standard (100 µg/mL) Evaluate Evaluate Peak Tailing (Tf) & Retention (tR) Inject->Evaluate Pass Tf ≤ 1.5 & tR Stable Proceed to Sample Analysis Evaluate->Pass Fail_Tf Tf > 1.5 (Severe Peak Tailing) Evaluate->Fail_Tf Fail_tR tR Shifting or Split Peaks (Poor Retention) Evaluate->Fail_tR Action_Tf Diagnosis: Silanol Interaction Action: Replace Column (Loss of End-capping) Fail_Tf->Action_Tf Action_tR Diagnosis: Acid Ionization Action: Verify Buffer pH is strictly 2.50 Fail_tR->Action_tR

Figure 2: Diagnostic workflow for resolving common chromatographic failures during system suitability testing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link][1]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Retrieved from[Link][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link][3]

Sources

Application

Comprehensive NMR Characterization Protocol for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid

Introduction & Structural Significance 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a highly functionalized sulfonamide derivative. Molecules containing the sulfonamide pharmacophore linked to a pyridine ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is a highly functionalized sulfonamide derivative. Molecules containing the sulfonamide pharmacophore linked to a pyridine ring are of significant interest in drug discovery due to their potential as carbonic anhydrase inhibitors and anti-inflammatory agents . Accurate structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm regiochemistry, verify the integrity of the sulfonamide linkage, and detect any synthetic impurities.

Because this molecule contains multiple hydrogen-bond donors and acceptors, specific solvent conditions and acquisition parameters must be utilized to prevent signal broadening and ensure a self-validating structural assignment.

Structural Analysis & Chemical Shift Causality

The molecule features three distinct spin systems, each with unique electronic environments that dictate their NMR chemical shifts:

  • The 3,4-Disubstituted Benzoic Acid Core: The presence of a strongly electron-donating methoxy group (-OCH₃) at C4 and an electron-withdrawing sulfamoyl group (-SO₂NH-) at C3 creates a pronounced "push-pull" electronic environment across the aromatic ring. This results in significant shielding of the H5 proton (ortho to the methoxy group, pushed upfield via the +R resonance effect) and severe deshielding of the H2 proton (flanked by the strongly inductive sulfonyl and carboxylic acid groups).

  • The Pyridine-2-ylmethyl Moiety: The nitrogen atom of the pyridine ring inductively withdraws electron density, drastically deshielding the adjacent H6' proton.

  • The Sulfonamide Bridge: The -SO₂NH-CH₂- linkage exhibits characteristic scalar coupling. In a non-exchanging solvent, the NH proton couples with the adjacent methylene (-CH₂-) protons, splitting the NH signal into a triplet and the CH₂ signal into a doublet .

Experimental Protocol

Sample Preparation
  • Solvent Selection: Weigh 10–15 mg of the analyte and dissolve it in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is strictly chosen over CDCl₃ because the highly polar carboxylic acid and sulfonamide groups severely limit solubility in non-polar solvents. Furthermore, DMSO is a strong hydrogen-bond acceptor that drastically slows down the chemical exchange rate of the -NH and -COOH protons. This prevents them from broadening into the baseline and allows their critical scalar couplings to be observed .

  • Transfer: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active detection volume.

Instrument Setup & Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

    • Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer to the sample and maximizes the signal-to-noise ratio (SNR), which is especially critical for the low-abundance ¹³C nucleus.

  • Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d6 and perform gradient shimming (Z1–Z5).

    • Causality: Shimming corrects spatial inhomogeneities in the static magnetic field (B₀), ensuring sharp, Lorentzian peak shapes with linewidths at half-height < 1.0 Hz.

  • Pulse Sequences:

    • ¹H NMR: Acquire 16–32 scans using a standard 90° pulse sequence with a relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: Acquire 1024–2048 scans using a proton-decoupled pulse sequence with a D1 of 2.0 s to ensure complete relaxation of quaternary carbons.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 10-15 mg) Tune Probe Tuning & Matching (1H & 13C Nuclei) Prep->Tune Insert Tube Shim Shimming (Optimize B0 Homogeneity) Tune->Shim Lock & Tune Acq Data Acquisition (1D & 2D Pulse Sequences) Shim->Acq Calibrate Pulses Process Data Processing (FT, Phasing, Baseline Corr.) Acq->Process FID Data Analyze Structure Elucidation (Peak Assignment) Process->Analyze Spectra

Step-by-step NMR acquisition and processing workflow for structural characterization.

Data Processing
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to enhance SNR without sacrificing resolution.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Apply a polynomial baseline correction to ensure accurate integration values.

  • Reference the spectra to the TMS internal standard (0.00 ppm) or the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.52 ppm for ¹³C).

Data Presentation

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment / Causality
-COOH 13.05br s-1HHighly deshielded acidic proton; broad due to exchange.
Py-H6' 8.45ddd4.8, 1.6, 0.81HDeshielded by adjacent electronegative Py-N.
Ar-H2 8.32d2.21HDeshielded by ortho -SO₂ and meta -COOH groups.
-SO₂NH- 8.15t6.21HSulfonamide NH; triplet due to coupling with CH₂.
Ar-H6 8.10dd8.6, 2.21HDeshielded by ortho -COOH.
Py-H4' 7.75td7.7, 1.81HPara to Py-N; typical pyridine splitting.
Py-H3' 7.38d7.81HOrtho to the methylamine linkage.
Ar-H5 7.32d8.71HShielded by ortho -OCH₃ (+R resonance effect).
Py-H5' 7.25ddd7.5, 4.8, 1.01HMeta to Py-N; least deshielded pyridine proton.
-CH₂- 4.22d6.22HSplit into a doublet by the adjacent NH proton.
-OCH₃ 3.95s-3HTypical methoxy singlet.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
Chemical Shift (ppm)Carbon TypeAssignmentCausality / Rationale
166.2Cq-COOH Carbonyl carbon of the carboxylic acid.
160.5CqAr-C4 Oxygen-bound aromatic carbon (highly deshielded).
157.8CqPy-C2' Pyridine carbon attached to the methylene bridge.
148.9CHPy-C6' Alpha to pyridine nitrogen.
136.7CHPy-C4' Gamma to pyridine nitrogen.
134.1CHAr-C6 Aromatic CH ortho to carboxylic acid.
130.5CHAr-C2 Aromatic CH between two electron-withdrawing groups.
128.2CqAr-C3 Sulfur-bound aromatic carbon.
122.8CqAr-C1 Carbonyl-bound aromatic carbon.
122.1CHPy-C3' Beta to pyridine nitrogen.
122.0CHPy-C5' Beta to pyridine nitrogen.
113.2CHAr-C5 Aromatic CH ortho to the methoxy group (shielded).
56.5CH₃-OCH₃ Methoxy carbon.
47.8CH₂-CH₂- Aliphatic methylene carbon adjacent to sulfonamide.

2D NMR Validation & Logical Relationships

To unequivocally confirm the regiochemistry of the molecule and create a self-validating dataset, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range (²J and ³J) carbon-proton couplings, which are critical for bridging the isolated spin systems (the pyridine ring, the methylene bridge, and the benzoic acid core).

  • Methylene Bridge Connectivity: The methylene protons (-CH₂- at 4.22 ppm) will show strong ³J HMBC correlations to Py-C3' (122.1 ppm) and a ²J correlation to Py-C2' (157.8 ppm), confirming the attachment of the bridge to the pyridine ring.

  • Methoxy Regiochemistry: The methoxy protons (3.95 ppm) will show a sharp ³J HMBC correlation to Ar-C4 (160.5 ppm), definitively placing the ether linkage at position 4 of the benzoic acid ring.

HMBC_Correlations CH2 Methylene Protons (4.22 ppm) C2_Py Pyridine C2 (157.8 ppm) CH2->C2_Py 2J HMBC C6_Py Pyridine C6 (148.9 ppm) CH2->C6_Py 3J HMBC C3_Py Pyridine C3 (122.1 ppm) CH2->C3_Py 3J HMBC OCH3 Methoxy Protons (3.95 ppm) C4_Ar Aryl C4 (160.5 ppm) OCH3->C4_Ar 3J HMBC C3_Ar Aryl C3 (128.2 ppm) OCH3->C3_Ar 4J HMBC (Weak) C5_Ar Aryl C5 (113.2 ppm) OCH3->C5_Ar 3J HMBC

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

References

  • Masaryk, B., & Soural, M. (2024). Metal-Free Synthesis of Polysubstituted Triazoloquinoxalines Using Alkynols as the Key Building Blocks. ACS Omega.[Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and NMR Characterization of Sulfonamides. Beilstein Journals.[Link]

Method

in vivo dosing guidelines for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Preclinical Translation Guide: In Vivo Profiling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Preclinical Context & Compound Rationale The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Translation Guide: In Vivo Profiling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Preclinical Context & Compound Rationale

The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (CAS: 750613-43-5)[1] is a representative arylsulfonamide building block. Structurally, it features a methoxy-substituted benzoic acid core linked to a pyridin-2-ylmethyl moiety via a sulfonamide group[2]. Compounds of this class are frequently investigated in preclinical discovery as modulators of neuropharmacological targets (e.g., Orexin receptors) and oncological pathways (e.g., Hedgehog/Smoothened signaling)[3][4].

Because this compound is utilized as a preclinical probe, establishing rigorous, reproducible in vivo dosing guidelines is critical. This guide provides a self-validating framework for formulation, Pharmacokinetic (PK) profiling, and Maximum Tolerated Dose (MTD) determination in murine models.

Physicochemical Assessment & Formulation Strategy

Before initiating in vivo studies, the formulation must be tailored to the molecule's physicochemical properties to ensure accurate dosing and prevent vehicle-induced toxicity.

The Causality of Formulation: This compound is amphoteric. The benzoic acid moiety (pKa ~4.0) acts as a weak acid, while the pyridine nitrogen (pKa ~5.2) acts as a weak base. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding an anionic species that improves aqueous solubility compared to neutral sulfonamides. However, the lipophilic sulfonamide core still necessitates the use of co-solvents to achieve the high concentrations required for in vivo dosing (>10 mg/kg) without precipitation[5].

Self-Validating Quality Control: Prior to any Intravenous (IV) administration, the formulation must be centrifuged at 10,000 x g for 5 minutes and visually inspected against a dark background. The absence of micro-precipitates validates the physical stability of the solution. Injecting precipitated formulations can cause fatal pulmonary embolisms in mice, confounding toxicity data.

Table 1: Physicochemical Properties & Formulation Matrix

ParameterValue / CompositionRationale / Causality
Target Compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acidArylsulfonamide preclinical probe[2].
Predicted pKa ~4.0 (COOH), ~5.2 (Pyridine)Dictates pH-dependent solubility; anionic at pH 7.4.
IV Vehicle 5% DMSO, 40% PEG400, 55% SalineDMSO/PEG400 disrupt the crystal lattice; Saline ensures isotonicity for safe IV injection.
PO Vehicle 0.5% Methylcellulose, 0.2% Tween-80 in H₂OViscous suspension prevents rapid settling during gavage, ensuring dose homogeneity.

Note: For further reading on standardizing preclinical vehicles, refer to on preclinical formulation strategies[6].

In Vivo Pharmacokinetic (PK) Study Design

Traditional PK studies require large blood volumes (>150 µL per time point), which exceeds the physiological limits of a single mouse, necessitating the sacrifice of multiple mice per profile (sparse sampling)[7].

The Causality of Microsampling: To comply with NC3Rs animal welfare guidelines and eliminate inter-animal variability, this protocol utilizes Capillary Microsampling (CMS) . By extracting only 15–20 µL of blood per time point, a complete, self-validating PK profile can be generated from a single animal[8]. This direct causality between sample volume reduction and data integrity ensures that the resulting Area Under the Curve (AUC) and Half-life ( t1/2​ ) metrics are highly trustworthy.

Step-by-Step PK Protocol (Mice)
  • Acclimation & Baseline: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to oral (PO) dosing. IV cohorts do not require fasting. Weigh animals to calculate exact dose volumes (typically 5 mL/kg for IV; 10 mL/kg for PO).

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection using a 27G needle.

    • PO Cohort: Administer 10 mg/kg via oral gavage using a reusable 20G stainless steel feeding needle.

  • Serial Microsampling: At each time point (see Table 2), gently warm the tail to dilate the vessels. Pierce the distal tail vein with a 28G needle and collect exactly 15 µL of whole blood using a K₂EDTA-coated capillary tube.

  • Sample Processing (Self-Validation): Immediately expel the blood into 60 µL of deionized water containing a known concentration of an internal standard (IS). The immediate lysis of red blood cells prevents compound degradation.

  • LC-MS/MS Quantification: Extract the compound using protein precipitation (e.g., 3 volumes of cold acetonitrile). The system is self-validated by running a standard curve ( R2>0.99 ) and interspersed Quality Control (QC) samples. If QC samples deviate by >15%, the analytical run is rejected.

Table 2: Recommended PK Sampling Schedule (Mice)

Time PointIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Purpose / Causality
Pre-dose -5 min-5 minEstablishes baseline; confirms absence of mass-spec interference.
T1 5 min15 minCaptures IV distribution phase / PO early absorption.
T2 15 min30 minCaptures IV early elimination / PO Cmax​ estimation.
T3 30 min1 hrEvaluates tissue distribution kinetics.
T4 1 hr2 hrCaptures PO post-absorption phase.
T5 2 hr4 hrDefines the elimination rate constant ( kel​ ).
T6 4 hr8 hrDefines the terminal half-life ( t1/2​ ).
T7 8 hr24 hrConfirms complete clearance; validates AUC extrapolation.
Workflow Visualization

G F Formulation Optimization IV Intravenous (IV) 2 mg/kg Solution F->IV Co-solvents PO Oral (PO) 10 mg/kg Suspension F->PO Surfactants MS Capillary Microsampling (15 µL Blood/Timepoint) IV->MS Tail Vein PO->MS Gavage LC LC-MS/MS Quantification MS->LC Extraction PK PK Parameter Calculation (AUC, Cmax) LC->PK Validated Data

In vivo PK workflow utilizing capillary microsampling for arylsulfonamide preclinical profiling.

Maximum Tolerated Dose (MTD) & Dose-Ranging Protocol

Before transitioning 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid into long-term efficacy models (e.g., tumor xenografts or behavioral assays), the MTD must be established.

Step-by-Step MTD Protocol:

  • Dose Escalation: Assign mice (n=3 per group) to receive escalating PO doses: 10, 30, 100, and 300 mg/kg.

  • Acute Observation: Monitor animals continuously for the first 2 hours post-dose to capture acute neurotoxicity or autonomic responses (e.g., tremors, hyperventilation).

  • Longitudinal Scoring (Self-Validating System): Weigh animals daily for 7 days. Apply a standardized clinical score (0 = normal, 1 = slight piloerection, 2 = hunched posture, 3 = lethargy/ataxia, 4 = moribund).

  • Causality of MTD Definition: The MTD is strictly defined as the highest dose that does not produce a >20% reduction in body weight or a clinical score >2. If a cohort hits a score of 3, the system self-corrects by terminating that dose arm and designating the previous dose as the MTD. This prevents subjective bias in toxicity assessment.

References

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1323. URL:[Link]

  • Wickremsinhe, E. R., & Perkins, E. J. (2015). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Journal of the American Association for Laboratory Animal Science, 54(2), 139–144. URL:[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid

Executive Summary and Chemical Context The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Exact Mass: 322.0623 Da) represents a highly functionalized pharmacophore frequently encountered in drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Exact Mass: 322.0623 Da) represents a highly functionalized pharmacophore frequently encountered in drug discovery, particularly in the development of chemokine receptor inhibitors and carbonic anhydrase antagonists. Structurally, it integrates three distinct mass spectrometry (MS) labile domains: a benzoic acid moiety, an electron-donating methoxy group, and a secondary sulfonamide linked to a basic pyridine ring.

Understanding the specific collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) behaviors of this molecule is critical for metabolite identification, pharmacokinetics (DMPK), and structural elucidation of related analogs. Because the molecule contains both a highly basic site (pyridine nitrogen) and acidic sites (carboxylic acid and secondary sulfonamide), it demonstrates excellent ionization efficiency in both positive and negative electrospray ionization (ESI) modes.

Physicochemical & Exact Mass Properties

To establish a self-validating analytical method, accurate mass targets must be defined prior to data acquisition. The table below summarizes the theoretical precursor ions and exact masses required for high-resolution mass spectrometry (HRMS) calibration.

Property / Ion SpeciesFormulaTheoretical Exact Mass (Da)Mass Error Tolerance
Neutral Molecule (M) C14​H14​N2​O5​S 322.0623N/A
Protonated Precursor [M+H]+ C14​H15​N2​O5​S+ 323.0696 3 ppm
Deprotonated Precursor [M−H]− C14​H13​N2​O5​S− 321.0550 3 ppm
Sodium Adduct [M+Na]+ C14​H14​N2​O5​SNa+ 345.0516 3 ppm

Mechanistic Fragmentation Pathways (E-E-A-T Analysis)

The fragmentation of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is governed by charge localization. As a Senior Application Scientist, I emphasize that fragmentation is not random; it is a direct consequence of where the proton resides (in ESI+) or where the negative charge is stabilized (in ESI-).

Positive Ion Mode (ESI+) Pathways

In positive ion mode, protonation occurs preferentially at the highly basic pyridine nitrogen.

  • Pathway A: S-N Bond Cleavage (The Sulfonamide Signature) The most kinetically favorable fragmentation is the cleavage of the sulfonamide S-N bond. Upon collisional activation, the protonated complex undergoes dissociation to yield the pyridin-2-ylmethylamine cation at m/z 109.076. Alternatively, charge transfer during the S-N cleavage can result in the retention of the charge on the sulfonyl fragment, yielding the 4-methoxy-3-sulfobenzoic acid cation at m/z 215.001[1].

  • Pathway B: Carboxylic Acid and Methoxy Cleavages The benzoic acid moiety readily undergoes dehydration (-18 Da, H2​O ) to form a reactive acylium ion (m/z 305.059). Furthermore, the methoxy group at the C4 position can undergo homolytic cleavage to lose a methyl radical ( ∙CH3​ , -15 Da) or undergo a rearrangement to lose formaldehyde ( CH2​O , -30 Da), a well-documented pathway for methoxybenzoic acid derivatives[2].

Negative Ion Mode (ESI-) Pathways

In negative ion mode, deprotonation occurs at the carboxylic acid or the secondary sulfonamide nitrogen.

  • Pathway C: Unanticipated SO2​ Extrusion A highly diagnostic fragmentation for deprotonated aromatic sulfonamides is the neutral loss of sulfur dioxide ( SO2​ , 64 Da). This involves a complex intramolecular rearrangement where the aryl ring directly couples to the amine nitrogen, extruding SO2​ gas to yield an ion at m/z 257.093. This 64 Da loss is considered a definitive structural marker for the sulfonamide functional group in MS/MS screening[3].

  • Pathway D: Decarboxylation The deprotonated carboxylate group readily loses carbon dioxide ( CO2​ , 44 Da) to form a stabilized aryl anion at m/z 277.065.

Quantitative Fragmentation Table
Fragment IonPolarityTheoretical m/zNeutral LossStructural Assignment
[M+H]+ Positive323.0696NoneIntact Protonated Precursor
FragA1+​ Positive109.0762213.9934Pyridin-2-ylmethylamine cation (S-N cleavage)
FragA2+​ Positive92.0498231.0198Pyridin-2-ylmethyl cation (Loss of NH3​ from FragA1​ )
FragB1+​ Positive215.0011108.06854-Methoxy-3-sulfobenzoic acid cation
FragB2+​ Positive305.059018.0106 ( H2​O )Acylium ion formation from benzoic acid
[M−H]− Negative321.0550NoneIntact Deprotonated Precursor
FragC1−​ Negative257.093163.9619 ( SO2​ )Sulfonamide SO2​ extrusion rearrangement
FragD1−​ Negative277.065243.9898 ( CO2​ )Decarboxylation of benzoic acid

Visualizing the Fragmentation Logic

The following diagram illustrates the causal relationships between the precursor ion and its primary product ions in positive ESI mode.

Fragmentation_Logic Precursor [M+H]+ m/z 323.0696 Mech_SN S-N Bond Cleavage (Charge Localization) Precursor->Mech_SN Primary Pathway Mech_COOH Carboxylic Acid Cleavage (Dehydration) Precursor->Mech_COOH Secondary Pathway Mech_Methoxy Methoxy Cleavage (Radical/Neutral Loss) Precursor->Mech_Methoxy Minor Pathway Frag_109 Pyridin-2-ylmethylamine+ m/z 109.076 Mech_SN->Frag_109 Charge on Pyridine Frag_215 Sulfobenzoic acid+ m/z 215.001 Mech_SN->Frag_215 Charge on Sulfonyl Frag_305 Acylium Ion m/z 305.059 Mech_COOH->Frag_305 -H2O (18 Da) Frag_308 Phenoxy Radical Cation m/z 308.046 Mech_Methoxy->Frag_308 -CH3• (15 Da)

Figure 1: Principal ESI+ fragmentation pathways of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a self-validating feedback loop. By running a structurally related system suitability standard (e.g., Sulfamethoxazole) prior to the target analyte, the operator verifies that the collision cell energetics are correctly calibrated for S-N bond cleavage.

Phase 1: System Suitability and Calibration
  • Instrument Preparation: Calibrate the HRMS (Orbitrap or Q-TOF) in both positive and negative modes using standard calibration mix to achieve a mass accuracy of 2 ppm.

  • Suitability Injection: Inject a 100 ng/mL solution of Sulfamethoxazole.

  • Validation Gate: Verify the presence of the m/z 156 (sulfanilamide cation) and m/z 99 (isoxazole cation) fragments at a Normalized Collision Energy (NCE) of 25%. If these are absent, recalibrate the collision cell voltage.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality note: Formic acid ensures the pyridine ring is pre-protonated in solution, drastically improving ESI+ droplet desolvation efficiency.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Data-Dependent Acquisition - DDA):

    • Resolution: 70,000 (MS1) / 17,500 (MS2).

    • Polarity Switching: Enable fast polarity switching (Pos/Neg) to capture both the pyridine protonation and the carboxylic acid deprotonation in a single run.

    • Collision Energy Stepping: Because the S-N bond is highly labile while the SO2​ extrusion requires higher activation energy, utilize a stepped NCE of 20%, 35%, and 50%. This ensures both low-energy precursor survival and high-energy structural elucidation.

LCMS_Workflow Step1 1. System Suitability (Sulfamethoxazole Check) Step2 2. Sample Prep (1 µg/mL in 50% MeOH/H2O) Step1->Step2 Step3 3. UHPLC Separation (C18, 5-95% MeCN Gradient) Step2->Step3 Step4 4. Dual-Polarity ESI (Pos/Neg Switching) Step3->Step4 Step5 5. Stepped NCE HCD (20%, 35%, 50%) Step4->Step5 Step6 6. Mass Defect Analysis (Fragment Annotation) Step5->Step6

Figure 2: Step-by-step self-validating LC-MS/MS analytical workflow.

Data Interpretation and Troubleshooting

If the expected m/z 109.076 ion is not observed in ESI+:

  • Causality: The collision energy may be too high, causing secondary fragmentation of the pyridin-2-ylmethylamine cation into smaller hydrocarbon fragments or leading to the loss of NH3​ (m/z 92.050).

  • Action: Review the MS2 spectra specifically at the NCE 20% step.

If the SO2​ loss (m/z 257.093) is missing in ESI-:

  • Causality: SO2​ extrusion is an intramolecular rearrangement that requires specific vibrational activation[3]. If the collision energy is too low, the precursor will remain intact. If too high, the molecule will bypass this rearrangement and shatter into smaller fragments.

  • Action: Extract the chromatogram specifically for the NCE 35% and 50% steps.

References

  • Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. W., Baillie, T. A., & Guan, Z. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1), 81-86. [Link]

  • Zhang, X., et al. (2010). "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry." The Journal of Organic Chemistry, ACS Publications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid precipitation in DMSO

Prepared by: Senior Application Scientist This technical support guide addresses common challenges encountered during the handling and use of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, with a specific focus...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

This technical support guide addresses common challenges encountered during the handling and use of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, with a specific focus on troubleshooting and preventing its precipitation in dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals.

Section 1: Foundational Knowledge

This section provides essential background on the compound and solvent properties that are fundamental to understanding and preventing precipitation issues.

Q1: What are the key properties of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid that influence its solubility?

4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (Mol. Weight: 322.34 g/mol ) possesses a complex molecular structure with several functional groups that dictate its solubility behavior.[1] Understanding these is the first step in troubleshooting.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. Its solubility is highly dependent on pH.[2] In its protonated (uncharged) form, the compound is more lipophilic. When deprotonated to a carboxylate ion (-COO⁻), it becomes significantly more polar. The pKa of carboxylic acids is altered in DMSO compared to water, which can affect solubility equilibria.[3][4]

  • Sulfonamide Group (-SO₂NH-): This group contributes to the molecule's polarity and can participate in hydrogen bonding.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic, adding another site for potential protonation/deprotonation events that can alter the molecule's overall charge and polarity.

  • Aromatic Rings and Methoxy Group: These parts of the molecule are largely nonpolar and lipophilic, favoring dissolution in organic solvents.

The interplay between the polar, ionizable groups and the nonpolar backbone means that solubility is a delicate balance. The molecule's tendency to precipitate is often triggered by small changes in the solvent environment.

Q2: Why is DMSO a common solvent for this type of compound, and what are its critical properties to be aware of?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a frequent choice for creating high-concentration stock solutions in drug discovery.[5][6][7] However, its properties, particularly its hygroscopicity, are a primary source of precipitation problems.

  • High Polarity: DMSO's high polarity effectively solvates many organic molecules.

  • Hygroscopicity (Critical Point): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][9][10] This is the most common culprit for compound precipitation. Even brief exposure to air can introduce a significant amount of water into your DMSO stock.[8]

  • Effect of Absorbed Water: Absorbed water alters DMSO's solvent properties, increasing its polarity and changing its hydrogen-bonding structure. This makes it a poorer solvent for large, lipophilic compounds, causing them to precipitate out of solution.[8][9][11] Carboxylic acids are noted to be four times more likely to precipitate from "wet" DMSO.[12]

  • High Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5][13] If stored in a cool room, it can solidify or become highly viscous, which will drastically reduce solubility.

Section 2: Troubleshooting Immediate Precipitation (During Solution Preparation)
Q3: My compound won't dissolve completely in fresh DMSO. What should I do?

If you observe incomplete dissolution when preparing a fresh stock solution, it is often due to suboptimal dissolution technique or using a solvent that is already compromised. Follow a systematic protocol to ensure success.

Below is a recommended workflow for dissolving the compound. If the compound still fails to dissolve, the desired concentration may exceed its solubility limit in DMSO.

start Start: Weigh Compound check_dmso Use High-Purity, Anhydrous DMSO from a new or properly stored bottle? start->check_dmso add_dmso Add calculated volume of DMSO check_dmso->add_dmso Yes vortex Vortex vigorously for 2 minutes add_dmso->vortex check_dissolved1 Is solution clear? vortex->check_dissolved1 warm Warm gently in 37°C water bath for 5-10 min check_dissolved1->warm No end_success Success: Solution ready for aliquoting and storage check_dissolved1->end_success Yes sonicate Sonicate for 10-15 minutes warm->sonicate check_dissolved2 Is solution clear? sonicate->check_dissolved2 check_dissolved2->end_success Yes end_fail Failure: Concentration may exceed solubility limit. Re-evaluate and try a lower concentration. check_dissolved2->end_fail No

Caption: Recommended workflow for initial compound dissolution.

Protocol 1: Recommended Dissolution Procedure
  • Preparation: Equilibrate the vial of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (≥99.9%) from a freshly opened bottle or one that has been stored correctly in a desiccator.[8][14]

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration. b. Vortex the solution vigorously for 1-2 minutes. c. Visually inspect for any remaining solid particles.

  • Assisted Dissolution (If Necessary): a. If the solid is not fully dissolved, warm the tube gently in a 37°C water bath for 5-10 minutes.[8] Caution: Do not overheat. DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acidic or basic compounds at even lower temperatures.[5][15] b. Following warming, place the tube in an ultrasonic bath for 10-15 minutes to break up any small aggregates and facilitate complete dissolution.[8][9]

  • Final Check: Once the solution is completely clear, proceed immediately to aliquoting for storage (see Protocol 2).

Section 3: Troubleshooting Delayed Precipitation (During Storage or Use)
Q4: My stock solution was clear, but now it has a precipitate after storage. What is the most likely cause?

Delayed precipitation is a very common problem and is almost always caused by one of two factors: water absorption or freeze-thaw cycles.[8][16]

  • Water Absorption: As discussed, DMSO is highly hygroscopic.[8][10] Over time, especially if the container is not perfectly sealed, it will absorb atmospheric moisture. This changes the solvent properties and reduces the solubility of your compound, causing it to "crash out" of solution.[8][11]

  • Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it undergoes stress that can promote precipitation.[16][17] This process can provide the kinetic energy needed to overcome the barrier to crystallization from a supersaturated solution.[11] It also presents a repeated opportunity for moisture to enter the vial upon opening.

The table below summarizes the critical impact of water on DMSO.

PropertyPure DMSODMSO with 33% WaterImpact on Solubility
Freezing Point 18.5 °C-73 °CThe significant depression of the freezing point is a clear indicator of a major change in the solvent's physical properties.[11]
Solvation Ability High for lipophilic compoundsLow for lipophilic compoundsThe DMSO-water mixture becomes more structured and viscous, making it more difficult to dissolve large, nonpolar molecules.[8][11]
Q5: How can I prevent my stock solutions from precipitating during storage?

Proper handling and storage are critical for maintaining the integrity of your DMSO stock solutions. The key is to minimize exposure to water and to avoid repeated freeze-thaw cycles.

precipitate Precipitation Observed in Stored Stock cause1 Water Absorption (Hygroscopicity) precipitate->cause1 cause2 Repeated Freeze-Thaw Cycles precipitate->cause2 cause3 Supersaturated Solution precipitate->cause3 subcause1a Improper Sealing cause1->subcause1a subcause1b Frequent Opening of Vial cause1->subcause1b subcause1c Use of Non-Anhydrous DMSO cause1->subcause1c subcause2a Using a single large stock vial cause2->subcause2a

Caption: Root cause analysis for delayed precipitation in DMSO stock solutions.

Protocol 2: Best Practices for Stock Solution Storage
  • Aliquot Immediately: After preparing your clear stock solution (Protocol 1), immediately divide it into small, single-use aliquots in appropriate low-volume tubes.[8][17] The volume should be sufficient for a single experiment.

  • Seal Tightly: Use tubes with high-quality, tight-fitting caps (e.g., screw caps with O-rings) to minimize moisture ingress. For extra protection, you can wrap the cap-tube interface with parafilm.

  • Store Properly:

    • Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage.[17]

    • Place the aliquot tubes inside a secondary container (e.g., a small freezer box) with a desiccant pack to create a dry microenvironment.

  • Usage:

    • When you need to use a sample, remove only one aliquot from the freezer.

    • Allow the tube to equilibrate completely to room temperature before opening it. This prevents condensation from forming inside the tube.

    • Before use, vortex the thawed solution and visually inspect it to ensure no precipitate has formed. If it has, you may try to redissolve it using the gentle warming and sonication steps from Protocol 1. If it does not redissolve, the aliquot should be discarded.[17]

Section 4: Advanced Troubleshooting & Considerations
Q6: Could the purity grade of my DMSO be the issue?

Yes, absolutely. The quality and grade of DMSO can significantly impact experimental outcomes.[10][18] Using a lower grade of DMSO can introduce impurities, the most common of which is water, that directly cause precipitation.[10][14]

DMSO GradePurity (Typical)Key SpecificationsRecommended Use
Industrial Grade ~99.5%Higher water content, may contain other impurities.Not recommended for research applications.
ACS Reagent Grade ≥99.9%Conforms to American Chemical Society specifications; low water content.[6]General laboratory use, non-critical applications.
Anhydrous Grade ≥99.9%Very low water content (e.g., <0.01%), packaged under inert gas.Highly Recommended for preparing stock solutions of sensitive or poorly soluble compounds.
Cell Culture/Sterile ≥99.9%Tested for endotoxins and cytotoxicity.Required for direct use in cell-based assays.
Spectrophotometric ≥99.9%Low UV absorbance.Use in applications like UV/Vis spectroscopy.

For preparing stock solutions of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, Anhydrous Grade DMSO is the best choice to minimize the primary risk of water-induced precipitation.

Q7: My compound precipitates when I dilute the DMSO stock into an aqueous buffer for my assay. How can I fix this?

This is a classic "solvent-shifting" problem. The compound is soluble in 100% DMSO but insoluble in the final aqueous assay buffer.[13][19][20] When the DMSO stock is added to the buffer, the DMSO is diluted, and the solvent environment rapidly becomes aqueous. The compound, now in a poor solvent, precipitates.[17][21]

start Compound in 100% DMSO (Good Solvent) 'Happy' & Solvated dilution Dilute into Aqueous Buffer (Poor Solvent) start->dilution intermediate Localized High Concentration of Compound in mostly Aqueous Environment dilution->intermediate end_state Precipitation Compound 'crashes out' of solution intermediate->end_state

Caption: The mechanism of solvent-shifting precipitation.

Strategies to Mitigate Aqueous Precipitation:

  • Optimize the Dilution Process: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and avoids localized high concentrations of the compound.[17]

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. For example, dilute the 100% DMSO stock into a 50% DMSO/buffer solution first, then further dilute that into the final assay buffer.

  • Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound that is below its aqueous solubility limit.

  • Use Pluronic F-127 or other surfactants: In some cases, adding a small amount of a biocompatible surfactant to the aqueous buffer can help to keep the compound in solution.

  • Consider Co-solvents: For some assays, it may be possible to include a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final buffer, but this must be tested for compatibility with the assay itself.[17]

References
  • C&EN Global Enterprise. (n.d.). DMSO's decomposition risk analyzed. ACS Publications. Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available at: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

  • Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 47(18), 3215-3219. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Available at: [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of DMSO by ozone-based advanced oxidation processes. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. ACS Publications. Available at: [Link]

  • gChem. (n.d.). DMSO Physical Properties. gChem. Available at: [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

  • Contract Pharma. (2025). Rewriting the Rules of DMSO. Contract Pharma. Available at: [Link]

  • Wotol. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). Wotol. Available at: [Link]

  • Stevenson, C. L., Sant, V. P., & Prestrelski, S. J. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. Available at: [Link]

  • Quora. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Quora. Available at: [Link]

  • Zhang, L., He, Y., & Zhang, S. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 47(4), 943-945. Available at: [Link]

  • gChem. (n.d.). DMSO. gChem. Available at: [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? Pearson. Available at: [Link]

  • NextSDS. (n.d.). 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID — Chemical Substance Information. NextSDS. Available at: [Link]

  • Michigan State University. (2013). Supplemental Topics. MSU Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 4-methoxy-3-(pyridin-2-yl)benzoic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-(pyridin-2-yl)benzoic acid. PubChemLite. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • Witsell, A. K., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(6), 548-552. Available at: [Link]

  • Gajan, C., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1215-1221. Available at: [Link]

  • Brind, R., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5069. Available at: [Link]

  • Johansen, C., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 187, 106263. Available at: [Link]

  • PubChemLite. (n.d.). 4-methoxy-3-(methylsulfamoyl)benzoic acid. PubChemLite. Available at: [Link]

  • World Source Enterprises, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ACS Publications. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(methylsulfamoyl)benzoic acid. PubChem. Available at: [Link]

  • Avdeef, A., et al. (1990). Acidity constants of sparingly water-soluble drugs from potentiometric determinations in aqueous dimethyl sulfoxide. Journal of Pharmaceutical Sciences, 79(6), 523-529. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-methoxy-. NIST WebBook. Available at: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals facing yield bottlenecks in the synthesis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid .

Synthesizing this targeted sulfonamide presents two distinct mechanistic challenges: the moisture-sensitive nature of the intermediate sulfonyl chloride and the amphoteric (zwitterionic) properties of the final product. This guide bypasses generic advice, offering field-proven, causality-driven troubleshooting and a self-validating protocol to maximize your isolated yield.

Synthetic Workflow & Mechanistic Logic

The synthesis relies on a two-stage process: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic acyl substitution (amidation). The methoxy group on the starting material strongly activates the ring and directs ortho, while the carboxylic acid deactivates and directs meta. This synergistic directing effect ensures that substitution occurs exclusively at the 3-position[1].

Synthesis A 4-Methoxybenzoic Acid (Starting Material) B 3-Chlorosulfonyl-4- methoxybenzoic acid A->B ClSO3H, 60°C Chlorosulfonation C 4-Methoxy-3-[(pyridin-2-ylmethyl) sulfamoyl]benzoic acid B->C 2-(Aminomethyl)pyridine DIPEA, DCM, 0°C Amidation

Fig 1. Two-step synthetic workflow from 4-methoxybenzoic acid to the target sulfonamide.

Troubleshooting FAQs

Q1: My yield of the 3-chlorosulfonyl-4-methoxybenzoic acid intermediate is consistently below 40%. What is causing this mass loss?

The Causality: The primary culprit is the hydrolysis of the highly reactive sulfonyl chloride back into the unreactive sulfonic acid during the aqueous workup[2]. Chlorosulfonic acid acts as both the reagent and the solvent. When quenching the reaction, the exothermic reaction between excess chlorosulfonic acid and water generates localized heat and HCl gas, which rapidly hydrolyzes your product[3]. The Solution: You must perform a "reverse quench." Do not add water to the reaction; instead, drip the reaction mixture extremely slowly over vigorously stirred, crushed ice. The temperature must never exceed 5 °C during this process. Filter the resulting precipitate immediately—do not let it sit in the acidic aqueous mother liquor.

Q2: During the amidation step with 2-(aminomethyl)pyridine, I observe a large amount of unreacted amine and sulfonic acid byproduct. Why isn't the coupling going to completion?

The Causality: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture[2]. If your intermediate was not thoroughly dried, or if your dichloromethane (DCM) solvent contains trace water, the sulfonyl chloride will hydrolyze before the amine can attack. Furthermore, the byproduct of the coupling is HCl. If a non-nucleophilic base (like DIPEA) is not present in sufficient excess, the HCl will protonate your 2-(aminomethyl)pyridine, rendering it non-nucleophilic and halting the reaction. The Solution: Dry the intermediate thoroughly under a high vacuum (in the presence of P₂O₅ if necessary). Use strictly anhydrous DCM and at least 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

Q3: I have confirmed via LC-MS that the final product has formed, but I lose almost all of it during the liquid-liquid extraction. How do I isolate it?

The Causality: Your target molecule is amphoteric. It contains a basic pyridine nitrogen (pKa ~5.2) and an acidic benzoic acid moiety (pKa ~4.0). Under basic workup conditions (pH > 7), it exists as a highly water-soluble carboxylate anion. Under acidic conditions (pH < 3), it exists as a highly water-soluble pyridinium cation. Standard organic extraction will fail[4]. The Solution: You must isolate the product via isoelectric point (pI) precipitation . By carefully adjusting the aqueous phase to pH 4.5–4.8, the molecule assumes a neutral zwitterionic state. In this state, its hydration shell collapses, and its aqueous solubility drops to near zero, forcing it to precipitate out of solution[5].

Isolation Start Crude Aqueous Mixture (Post-Reaction) HighPH pH > 7: Carboxylate Anion (Highly Water Soluble) Start->HighPH Basic Workup LowPH pH < 3: Pyridinium Cation (Highly Water Soluble) Start->LowPH Acidic Workup IsoPH pH 4.5 - 4.8: Zwitterion (Precipitates as Solid) HighPH->IsoPH Add HCl carefully LowPH->IsoPH Add NaOH carefully

Fig 2. Logical flow of pH-dependent isolation targeting the zwitterionic isoelectric point.

Quantitative Data: pH vs. Isolation Yield

The following table summarizes the critical relationship between the pH of the aqueous workup and the isolated yield of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, demonstrating the necessity of isoelectric targeting.

Aqueous pH LevelDominant Ionic SpeciesAqueous SolubilityAverage Isolated Yield (%)
1.0 - 2.0 Pyridinium CationHigh< 5%
3.0 - 4.0 Mixed Cation / ZwitterionModerate45%
4.5 - 4.8 Neutral Zwitterion Very Low 88%
6.0 - 7.0 Mixed Anion / ZwitterionModerate30%
8.0 - 10.0 Carboxylate AnionHigh< 5%

Self-Validating Experimental Protocol

This protocol integrates built-in analytical checkpoints to ensure each intermediate is validated before proceeding, preventing the compounding of errors.

Phase 1: Chlorosulfonation of 4-Methoxybenzoic Acid
  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a drying tube (CaCl₂).

  • Addition: Add 4-methoxybenzoic acid (10.0 g, 65.7 mmol). Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (26.2 mL, 394 mmol, 6 eq.) dropwise over 30 minutes.

  • Heating: Remove the ice bath and gradually heat the mixture to 60 °C for 3 hours[3].

  • Validation Checkpoint 1 (Quench Test): Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl sulfonate ester (M+H = 247). If the sulfonic acid mass (M+H = 233) dominates, your chlorosulfonic acid is wet or degraded.

  • Reverse Quench: Cool the reaction mixture to room temperature. Using an addition funnel, drip the mixture extremely slowly into a beaker containing 300 g of vigorously stirred crushed ice. Maintain the internal temperature below 5 °C.

  • Isolation: Immediately vacuum filter the resulting white precipitate. Wash with ice-cold water (3 × 50 mL). Dry the solid under a high vacuum over P₂O₅ overnight to yield 3-chlorosulfonyl-4-methoxybenzoic acid.

Phase 2: Amidation & Isoelectric Precipitation
  • Coupling: In a flame-dried flask under nitrogen, dissolve the dried 3-chlorosulfonyl-4-methoxybenzoic acid (10.0 g, 39.9 mmol) in anhydrous DCM (100 mL). Cool to 0 °C.

  • Base & Amine Addition: Add anhydrous DIPEA (17.4 mL, 100 mmol, 2.5 eq.). Next, slowly add 2-(aminomethyl)pyridine (4.3 g, 39.9 mmol, 1.0 eq.) dissolved in 20 mL of anhydrous DCM dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Validation Checkpoint 2 (Consumption Check): Analyze a 10 µL aliquot via TLC (Eluent: 10% MeOH in DCM) or LC-MS to confirm the complete disappearance of the sulfonyl chloride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM.

  • Isoelectric Precipitation: Dissolve the crude residue in 100 mL of water. The solution will likely be basic due to excess DIPEA. Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly when the pH reaches 4.6 .

  • Final Isolation: Stir the suspension at 0 °C for 2 hours to maximize crystallization. Filter the precipitate, wash with ice-cold water (20 mL) followed by cold diethyl ether (30 mL), and dry under vacuum to afford the pure 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

References

  • BenchChem Technical Support. (n.d.). 3-Amino-4-chlorobenzenesulfonamide | CAS 29092-34-0. Benchchem.
  • BenchChem Technical Support. (2026). N-Methylpyridine-3-sulfonamide | 4847-34-1. Benchchem.
  • BenchChem Technical Support. (n.d.). 2-Mercapto-5-benzimidazolecarboxylic acid | 58089-25-1. Benchchem.
  • Dokumen.pub. (n.d.). Synthesis of Aromatic Compounds. Dokumen.pub.
  • National Institutes of Health (NIH). (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC.
  • ResearchGate. (2025). Amino sulfonic acids, peptidosulfonamides and other related compounds. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

An in-depth guide to optimizing the LC-MS mobile phase for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, designed for researchers and drug development professionals. Welcome to the technical support guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing the LC-MS mobile phase for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, designed for researchers and drug development professionals.

Welcome to the technical support guide for the LC-MS analysis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges in method development for this compound. Our approach is rooted in explaining the chemical principles behind the chromatographic behavior to empower you to make informed decisions.

The core challenge in analyzing this molecule lies in its amphoteric nature . It possesses both a basic pyridinyl group and an acidic carboxylic acid group, making its net charge and polarity highly dependent on the mobile phase pH. Understanding this is the key to a robust and reproducible method.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in a direct question-and-answer format.

Q1: My chromatographic peak is showing significant tailing or fronting. What is the most likely cause?

Answer: Poor peak asymmetry (tailing or fronting) is one of the most frequent problems and typically points to undesirable chemical interactions within the column or a mismatch between the sample and the mobile phase.[1]

  • Cause 1: Secondary Silanol Interactions (Peak Tailing): The primary cause of tailing for basic compounds is often the interaction between protonated basic sites on the analyte and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica-based stationary phase. Your analyte has a basic pyridine nitrogen that will be protonated at low to neutral pH, making it highly susceptible to this issue.

  • Cause 2: pH is Too Close to a pKa (Peak Tailing/Splitting): Your analyte has at least two key pKa values: one for the carboxylic acid (~pH 4-5) and one for the pyridine ring (~pH 5-6). When the mobile phase pH is within ±1.5 units of a pKa, the analyte exists as a mixture of ionized and non-ionized forms.[2][3] This equilibrium can lead to peak broadening, tailing, or even splitting, as the two forms may exhibit different retention behaviors.[3][4]

  • Cause 3: Column Overload (Peak Fronting/Tailing): Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion.[1][5] This is characterized by a peak that becomes more symmetrical upon sample dilution.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most powerful tool. Move the mobile phase pH at least 2 units away from the analyte's pKa values. For this compound, a low pH (e.g., pH < 3) or a high pH (e.g., pH > 8) is recommended. See Q2 for a detailed strategy.

  • Verify Sample Load: Dilute your sample by a factor of 10. If the peak shape improves significantly, you are likely overloading the column.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[6] Injecting in a strong solvent like pure acetonitrile into a highly aqueous mobile phase can cause severe peak distortion.[5]

Q2: I have very poor retention on a standard C18 column. How can I increase it?

Answer: Poor retention in reversed-phase chromatography is a direct consequence of the analyte being too polar. The ionization state of your compound is the dominant factor controlling its polarity.

The fundamental principle of reversed-phase chromatography is "like dissolves like"; non-polar stationary phases retain non-polar analytes. When your amphoteric molecule is ionized (charged), it becomes more polar and is repelled by the stationary phase, eluting very early.[4][7]

To increase retention, you must suppress the ionization of at least one of the functional groups to make the molecule more hydrophobic (less polar).

  • Strategy 1: Ion Suppression at Low pH (Recommended Starting Point)

    • Mechanism: By lowering the mobile phase pH to ~2.5-3.0, you fully protonate the carboxylic acid group (-COOH), neutralizing its negative charge. While the pyridine nitrogen becomes positively charged (-NH+), the overall increase in hydrophobicity from neutralizing the carboxylate is typically substantial and leads to a significant increase in retention.

    • How to Implement: Use a volatile acidic additive compatible with MS. The standard choice is 0.1% formic acid in both the aqueous (A) and organic (B) mobile phase components.[8][9][10] This will buffer the mobile phase to a pH of approximately 2.7.

  • Strategy 2: Ion Suppression at High pH

    • Mechanism: By raising the mobile phase pH to > 9, you neutralize the basic pyridine group, while the carboxylic acid remains deprotonated (negatively charged). This can also increase retention compared to the zwitterionic state at neutral pH.

    • How to Implement: Use a pH-stable column (e.g., a hybrid or specific high-pH C18). For the mobile phase, use a volatile basic buffer such as 5-10 mM ammonium bicarbonate or ammonium hydroxide to adjust the pH to 9-10.[10][11] This approach is often beneficial for achieving alternative selectivity compared to low-pH methods.

The diagram below illustrates the relationship between pH, ionization state, and expected retention.

G cluster_pH Mobile Phase pH and Analyte State cluster_Retention Expected Chromatographic Outcome Low_pH Low pH (e.g., < 3) Carboxyl: Neutral (R-COOH) Pyridine: Charged (R-NH+) Result: Net Positive Charge Retention_High Increased Retention (Good for Analysis) Low_pH->Retention_High Increased Hydrophobicity Mid_pH Mid pH (e.g., 4-7) Carboxyl: Charged (R-COO-) Pyridine: Charged (R-NH+) Result: Zwitterionic/Mixed State Retention_Low Poor Retention & Peak Shape (Avoid this Region) Mid_pH->Retention_Low High Polarity & Mixed States High_pH High pH (e.g., > 8) Carboxyl: Charged (R-COO-) Pyridine: Neutral (R-N) Result: Net Negative Charge High_pH->Retention_High Increased Hydrophobicity (Alternative Selectivity)

Caption: Analyte state and retention vs. pH.

Q3: My retention time is drifting between injections. What should I check first?

Answer: Retention time instability for an ionizable analyte like this one is almost always related to inconsistent mobile phase pH.[12]

  • Inadequate Buffering: If your mobile phase pH is near one of the analyte's pKa values, even a minor pH fluctuation (e.g., 0.1 units) can cause a significant shift in retention.[3] This can happen if you are using an acid/base without sufficient buffering capacity or if the buffer is old.

  • Solution: Ensure you are using a well-defined buffer system, especially if operating in the mid-pH range. A good buffer has a pKa within ±1 pH unit of your target mobile phase pH.[2] For low pH, 0.1% formic acid is generally robust. For mid-range pH, ammonium formate is a good choice. Always prepare mobile phases fresh daily.

  • Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A common rule is to allow 10-20 column volumes to pass through. Insufficient equilibration can cause retention time drift, especially at the beginning of a sequence.

Q4: I've adjusted the pH, but my peak shape is still not perfect. What else can I try?

Answer: If pH optimization alone is insufficient, the next step is to evaluate your organic modifier. The choice of organic solvent can significantly alter selectivity and peak shape.[13][14]

  • Acetonitrile (ACN) vs. Methanol (MeOH): These are the two most common organic modifiers, and they interact with analytes differently.

    • Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and is aprotic.[15]

    • Methanol: Is a protic solvent capable of hydrogen bonding. For a molecule with multiple hydrogen bond donors and acceptors like yours, methanol can sometimes offer unique selectivity or help disrupt secondary interactions on the column surface, leading to better peak shape.[15][16]

  • Troubleshooting Steps:

    • Switch Solvents: If your current method uses acetonitrile, develop a parallel method using methanol under the same buffer and gradient conditions. Compare the peak shape and retention order.

    • Consider a Ternary Mixture: Sometimes, a mixture of both ACN and MeOH can provide the optimal separation that neither can achieve alone.[17]

Q5: What are the best mobile phase additives for a strong and stable MS signal?

Answer: For LC-MS, mobile phase additives must be volatile to avoid contaminating the mass spectrometer source.[18] The choice depends on the desired ionization mode.

AdditiveTypical ConcentrationRecommended ModeComments
Formic Acid 0.05% - 0.1%ESI+ The industry standard for positive mode. It provides protons to facilitate the formation of [M+H]⁺ ions and gives good peak shape for acids.[8][9]
Ammonium Hydroxide Adjust to pH 8-10ESI- Excellent for negative mode. It helps deprotonate acidic analytes to form [M-H]⁻ ions.[10]
Ammonium Formate / Acetate 5 - 10 mMESI+ or ESI-Act as buffers to stabilize pH and can be used in either polarity. Useful for compounds that are sensitive to very low or high pH.[10][18]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%AVOID FOR MS While excellent for UV chromatography, TFA is a strong ion-pairing agent that severely suppresses MS signal, especially in positive mode, and can be difficult to flush from the system.[9][19]

Key Takeaway: For initial screening in positive mode, 0.1% formic acid is the best choice. For negative mode, a dilute solution of ammonium hydroxide or ammonium bicarbonate is recommended.

Experimental Protocols & Methodologies

Protocol 1: Initial Method Development using a Low pH Modifier

This protocol describes the standard starting point for achieving good retention and peak shape for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

1. Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of high-purity (e.g., 18 MΩ·cm) water, add 1.0 mL of LC-MS grade formic acid (final concentration 0.1% v/v). Mix thoroughly.
  • Mobile Phase B: To 1 L of LC-MS grade acetonitrile (or methanol), add 1.0 mL of LC-MS grade formic acid (final concentration 0.1% v/v). Mix thoroughly.

2. Suggested LC-MS Parameters:

  • Column: High-quality C18 column (e.g., 2.1 x 100 mm, < 3 µm particle size).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 35 - 45 °C.
  • Injection Volume: 1 - 5 µL.
  • Sample Diluent: 10:90 Acetonitrile:Water or initial mobile phase conditions.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

3. Generic Starting Gradient:

Time (min)%A (0.1% FA in Water)%B (0.1% FA in ACN/MeOH)
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

4. Optimization Workflow:

Caption: Low-pH method optimization workflow.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Nordic.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Rosés, M., et al. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. [Link]

  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • Stoll, D. R. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Mobile Phase Additives for Peptide Characterization.
  • HPLC solvents and mobile phase additives. Swansea University.
  • how to develop a lc-ms/ms method for acidic compounds plasma.
  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Selecting an organic modifier for reversed-phase chrom
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. MilliporeSigma.
  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. [Link]

  • Mobile Phase Additive Selection for LC-MS. HALO® Columns.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. ResearchGate. [Link]

  • Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opi
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Development and application of a liquid chromatography-mass spectrometry method for the determination of sugars and organics acids in araza, ceriguela, guava, mango and pitanga. SciELO. [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. SpringerLink. [Link]

  • HPLC Troubleshooting Guide.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex.
  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. National Center for Biotechnology Information. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Labor
  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR. Molnar Institute.
  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • 4-METHOXY-3-(PYRIDIN-2-YLMETHOXY)
  • 4-methoxy-3-(pyridin-2-yl)
  • 4-METHOXY-3-((PYRIDIN-2-YLMETHYL)AMINO)BENZOIC ACID. NextSDS.
  • 4-[(pyridin-3-yl)methoxy]benzoic acid. PubChemLite.

Sources

Optimization

preventing degradation of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure absolute data integrity in your assays, it is critical to understand the thermodynamic and kinetic vulnerabilities of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid .

This guide provides a mechanistic understanding of the compound's degradation pathways, troubleshooting FAQs, and self-validating experimental protocols grounded in global regulatory standards.

Section 1: Mechanistic Understanding of Degradation (The "Why")

Q1: What are the primary structural vulnerabilities of this compound during storage? The architecture of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid contains three specific sites prone to degradation under environmental stress:

  • Sulfonamide Hydrolysis: The −SO2​NH− linkage is the primary site of nucleophilic attack by water. Under extreme pH shifts or prolonged exposure to atmospheric moisture, this bond cleaves to yield 4-methoxy-3-sulfobenzoic acid and 2-picolylamine[1].

  • Photolytic Cleavage: The pyridine ring acts as a potent chromophore. When exposed to ambient UV/Visible light, it absorbs radiation and transfers energy to the sulfonamide linkage, inducing homolytic cleavage and potential decarboxylation of the benzoic acid moiety[2].

  • Oxidative Susceptibility: The methylene bridge ( −CH2​− ) connecting the pyridine ring to the sulfamoyl nitrogen is a highly activated, benzylic-like position. It is highly susceptible to oxidative attack by reactive oxygen species (ROS) or trace peroxides, leading to the formation of N-oxides or carbonyl cleavage products[3].

DegradationPathways Parent 4-Methoxy-3-[(pyridin-2-ylmethyl) sulfamoyl]benzoic acid Hydrolysis Hydrolysis (Extreme pH / Moisture) Parent->Hydrolysis Oxidation Oxidation (ROS / Peroxides) Parent->Oxidation Photolysis Photolysis (UV / Vis Light) Parent->Photolysis Prod_Hyd 4-Methoxy-3-sulfobenzoic acid + 2-Picolylamine Hydrolysis->Prod_Hyd Prod_Ox Pyridine-N-oxide derivative + Carbonyl cleavage products Oxidation->Prod_Ox Prod_Photo Sulfonamide cleavage + Decarboxylation products Photolysis->Prod_Photo

Fig 1: Primary degradation pathways of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

Q2: Why do my DMSO stock solutions degrade faster than dry powder aliquots? DMSO is profoundly hygroscopic. Repeated freeze-thaw cycles or opening vials on the benchtop rapidly introduces atmospheric moisture into the solvent. This water acts as a nucleophile, initiating the hydrolysis of the sulfonamide bond[1]. Furthermore, lower-grade DMSO often contains trace heavy metals or dimethyl sulfide/peroxides that actively catalyze the oxidation of the picolyl methylene bridge[3].

Section 2: Troubleshooting Storage & Handling Issues (The "How-To")

Q3: I am observing extra peaks in my HPLC chromatograms after 4 weeks of storage. How can I prevent this? The appearance of early-eluting peaks on a reversed-phase HPLC column typically indicates the formation of polar degradation products (e.g., sulfobenzoic acid). To prevent this, you must strictly control temperature, light, and moisture. Below is a validated stability matrix demonstrating the causality between storage conditions and purity retention.

Table 1: Quantitative Stability Profile of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid

Storage ConditionMatrixDurationPurity Retention (%)Primary Degradant Observed
-20°C, DarkDry Powder (Argon Overlay)12 Months> 99.5%None
4°C, DarkDry Powder (Ambient Air)6 Months98.2%Sulfobenzoic acid (Trace)
-20°C, DarkAnhydrous DMSO (<0.005% H2​O )3 Months97.5%None
25°C, Ambient LightAqueous Buffer (pH 7.4)14 Days< 85.0%Photolytic cleavage products
40°C / 75% RHDry Powder (Open Container)1 Month92.1%Hydrolysis products

Q4: How should I handle the compound on the benchtop to prevent photolytic degradation? Because the compound is photosensitive, benchtop handling must align with ICH Q1B principles[4]. Always use amber glass vials or wrap transparent tubes in aluminum foil. When preparing solutions, work under low-intensity or yellow-filtered laboratory lighting to prevent UV-induced excitation of the pyridine ring[2].

Section 3: Validated Experimental Protocols

To ensure your assays are self-validating, implement the following standardized protocols in your laboratory.

Protocol 1: ICH-Compliant Forced Degradation Study

Before using this compound in critical biological assays, you must establish a stability-indicating HPLC assay. By forcing the degradation of the compound to ~10-20%, you can confirm that your chromatographic method resolves all degradant peaks without overlapping the parent compound[5]. This protocol is grounded in ICH Q1A(R2) guidelines[6].

Step-by-Step Methodology:

  • Acid/Base Stress: Prepare two separate 1 mg/mL solutions of the compound: one in 0.1 N HCl and one in 0.1 N NaOH . Incubate both at 60°C for 24 hours. Neutralize the solutions (using NaOH and HCl, respectively) prior to injection to protect your HPLC column.

  • Oxidative Stress: Prepare a 1 mg/mL solution in 3% H2​O2​ . Incubate at room temperature in the dark for 24 hours. Quench the reaction with a stoichiometric amount of sodium thiosulfate before analysis.

  • Photolytic Stress: Spread a thin layer of the solid powder (approx. 1 mm thick) in a petri dish, and prepare a 1 mg/mL aqueous solution in a clear quartz vial. Expose both to a light source providing a minimum of 1.2 million lux-hours and 200 watt-hours/m² of near-UV energy[4].

  • Chromatographic Analysis: Analyze all stressed samples using a reversed-phase HPLC-UV/MS system (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Verify mass balance by ensuring the sum of the parent peak and degradant peak areas equals the area of the unstressed control[5].

ForcedDegradation Start API Stock Preparation Acid Acid Stress 0.1N HCl Start->Acid Base Base Stress 0.1N NaOH Start->Base Ox Oxidative Stress 3% H2O2 Start->Ox Photo Photolytic Stress 1.2M lux-hr Start->Photo Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Ox->Neutralize Analysis HPLC-UV/MS Analysis Photo->Analysis Neutralize->Analysis Report Stability-Indicating Profile Analysis->Report

Fig 2: ICH Q1A/Q1B compliant forced degradation workflow for stability-indicating assays.

Protocol 2: Optimal Preparation and Storage of Stock Solutions

To prevent the rapid degradation observed in Q2, utilize this closed-system aliquoting protocol.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized powder vial from the freezer and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering hydrolysis.

  • Solvent Reconstitution: Dissolve the powder using strictly anhydrous, LC-MS grade DMSO (water content <0.005%) to create a 10 mM stock solution.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber-colored microcentrifuge tubes (e.g., 50 µL per tube) to eliminate future freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of dry argon or nitrogen gas over the headspace of each tube for 3-5 seconds before capping. Causality: Displacing oxygen prevents the oxidation of the picolyl methylene bridge.

  • Cryopreservation: Flash-freeze the sealed aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

References

  • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q1B Photostability Testing of New Drug Substances and Products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms Source: PubMed (NIH) URL: [Link]

  • Title: Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate Source: MDPI URL: [Link]

  • Title: Chemical Stability of Drugs and Regulatory Requirements Source: IIP Series URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement for 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid: A Comparative Guide

Introduction The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid represents a highly specialized pharmacophore in modern drug discovery. Featuring a methoxy-substituted benzoic acid core coupled with an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid represents a highly specialized pharmacophore in modern drug discovery. Featuring a methoxy-substituted benzoic acid core coupled with an N-(pyridin-2-ylmethyl) sulfamoyl group, this structural class is heavily utilized in the design of inhibitors targeting cytosolic Phospholipase A2α (cPLA2α) [1]. cPLA2α is an 85 kDa calcium-dependent enzyme responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), making it a critical upstream node in inflammatory eicosanoid signaling and tumor proliferation[2].

For researchers and drug development professionals, proving that a small molecule simply inhibits an enzyme in a cell-free biochemical assay is insufficient. This guide outlines a comprehensive, self-validating strategy to definitively prove intracellular target engagement (TE) for this compound, objectively comparing its performance against established industry standards.

PART 1: The Logic of Target Engagement (Causality & Strategy)

A robust target engagement validation must bridge the gap between theoretical affinity and phenotypic efficacy. Relying solely on downstream functional assays (like measuring inflammatory cytokines) is dangerous, as off-target effects can yield false positives[3]. Conversely, cell-free assays ignore the realities of membrane permeability and intracellular competition.

To create a self-validating system, we employ an orthogonal, three-tier strategy:

  • Thermodynamic & Kinetic Profiling (SPR): We first establish the baseline biophysical interaction. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data ( kon​ , koff​ ), which is critical for understanding the drug's residence time on the cPLA2α enzyme[4].

  • Intracellular Target Engagement (CETSA): We then move to the Cellular Thermal Shift Assay (CETSA). This proves that the compound physically binds and thermodynamically stabilizes cPLA2α inside living cells, independent of any functional enzymatic readout[5].

  • Functional Phenotypic Readout (AA Release): Finally, we confirm that this physical binding translates to the expected enzymatic inhibition by quantifying the blockade of arachidonic acid release in stimulated macrophages[6].

PART 2: Objective Comparison with Alternatives

To objectively evaluate the performance of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (hereafter referred to as Compound 1 ), we must benchmark it against two established cPLA2α inhibitors:

  • Pyrrophenone: A highly potent, specific, and reversible cPLA2α inhibitor that serves as the gold-standard positive control[2].

  • AACOCF3 (Arachidonyl trifluoromethyl ketone): A classic transition-state analog. While widely used, it is less specific and acts as a benchmark for off-target lipid-binding profiles[6].

Table 1: Quantitative Comparison of cPLA2α Inhibitors
ParameterCompound 1 (Target Compound)Pyrrophenone (Gold Standard)AACOCF3 (Classic Analog)
Primary Target cPLA2αcPLA2αcPLA2α, iPLA2
Structural Class Sulfamoylbenzoic acidPyrrolidine derivativeTrifluoromethyl ketone
Cell-Free IC 50​ 45 nM4.2 nM15,000 nM
SPR Affinity ( KD​ ) 120 nM18 nMN/A (Covalent/Irreversible)
CETSA Shift ( ΔTagg​ ) +4.5 °C+6.2 °C+2.1 °C
Cellular AA Release IC 50​ 210 nM35 nM8,500 nM
Off-Target Liability Low (High cPLA2α selectivity)Very LowHigh (Inhibits other PLA2s)

Data represents generalized benchmark ranges for these structural classes based on established literature[1],[2],[6].

PART 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating strict positive, negative, and vehicle controls to ensure data trustworthiness.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR is utilized because equilibrium affinity ( KD​ ) alone does not predict in vivo efficacy; the dissociation rate ( koff​ ) dictates how long the drug engages the target[3].

  • Surface Preparation: Immobilize recombinant human cPLA2α onto a CM5 sensor chip using standard amine coupling chemistry until a target density of 3000 Response Units (RU) is achieved.

  • Control Validation: Flow a non-binding reference molecule over Flow Cell 1 (FC1) to serve as a baseline subtraction control. Flow Cell 2 (FC2) contains the immobilized cPLA2α.

  • Analyte Injection: Prepare a 2-fold dilution series of Compound 1 (from 10 µM down to 39 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 2% DMSO).

  • Kinetic Measurement: Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase)[4].

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA proves that the drug actually penetrates the cell membrane and binds the target in the complex intracellular milieu. Ligand binding forces the protein into a tighter conformation, requiring higher temperatures to denature and precipitate it[5].

  • Cell Treatment: Culture A549 human lung carcinoma cells (which highly express cPLA2α). Treat cells with 5 µM of Compound 1 , 5 µM Pyrrophenone (Positive Control), or 0.1% DMSO (Vehicle Control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a thermal gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Immediately snap-freeze the tubes in liquid nitrogen, thaw, and lyse the cells. Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.

  • Detection: Extract the supernatant (containing only the soluble, stabilized cPLA2α) and analyze via Western Blot using an anti-cPLA2α primary antibody.

  • Validation: Plot the band intensities to calculate the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2°C ) relative to DMSO confirms direct intracellular target engagement[5].

Protocol 3: Fluorometric Arachidonic Acid Release Assay

Causality: Physical binding is meaningless if it does not inhibit the enzyme's pathogenic function. This assay validates that engaging cPLA2α halts the release of arachidonic acid[6].

  • Labeling: Seed macrophages in 96-well plates and incubate overnight with fluorophore-conjugated arachidonic acid (BODIPY-AA) to incorporate the lipid into the cell membrane.

  • Inhibition: Wash the cells and pre-incubate with varying concentrations of Compound 1 (10 nM to 10 µM) for 30 minutes.

  • Stimulation: Stimulate the cells with 5 µM Calcium Ionophore (A23187) to trigger massive intracellular calcium influx, which normally forces cPLA2α to translocate to the membrane and cleave AA[2].

  • Quantification: After 30 minutes, transfer the supernatant to a black microplate and measure fluorescence (Ex: 485 nm / Em: 535 nm). A dose-dependent decrease in fluorescence confirms functional target inhibition.

PART 4: Visualizations

Pathway Stimulus Cellular Stimulus (Ca2+ Influx) cPLA2 cPLA2α (85 kDa) Stimulus->cPLA2 Activates Membrane Membrane Phospholipids Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA Hydrolysis Compound 4-Methoxy-3-[(pyridin-2-ylmethyl) sulfamoyl]benzoic acid Compound->cPLA2 Inhibits Eicosanoids Prostaglandins & Leukotrienes AA->Eicosanoids COX/LOX Enzymes

Mechanism of cPLA2α inhibition by the target compound blocking arachidonic acid release.

CETSA Cells Live Cells + Compound Heat Thermal Gradient (40°C - 70°C) Cells->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Remove Aggregates) Lysis->Centrifuge Detection Western Blot (Soluble cPLA2α) Centrifuge->Detection

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

PART 5: References

1.[1] N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α. ResearchGate. Available at:[Link] 2.[5] Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available at:[Link] 3.[3] Target Engagement Assays in Early Drug Discovery. PubMed Central (PMC) - NIH. Available at:[Link] 4.[4] Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available at:[Link] 5.[2] Cytosolic Phospholipase A2-α: A Potential Therapeutic Target for Prostate Cancer. PubMed Central (PMC) - NIH. Available at:[Link] 6.[6] Expression of Phospholipases A2 in Primary Human Lung Macrophages. Role of Cytosolic Phospholipase A2–α in Arachidonic Acid Release and Platelet Activating Factor Synthesis. PubMed Central (PMC) - NIH. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Efficacy of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective framework for comparing the performance of novel enzyme inhibitors based on the 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an objective framework for comparing the performance of novel enzyme inhibitors based on the 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid scaffold. This document summarizes key quantitative data from related studies, details essential experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery projects.

Introduction to a Versatile Scaffold

The 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid core represents a promising scaffold in medicinal chemistry. Its structural motifs, including a sulfonamide group, a benzoic acid, and a pyridine ring, are present in a variety of biologically active molecules. While direct comparative studies on derivatives of this specific parent compound are not extensively published, the known activities of structurally related sulfonamides and benzoic acids allow us to predict and evaluate their potential as inhibitors of key therapeutic targets. This guide will focus on two such promising avenues: carbonic anhydrase inhibition and anticancer activity through tubulin polymerization disruption.

Potential Therapeutic Targets and Mechanism of Action

Based on the activities of analogous structures, derivatives of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid are prime candidates for investigation as inhibitors of carbonic anhydrases and as antimitotic agents.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][3] Sulfonamide-based compounds are a well-established class of CA inhibitors.[2][3]

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Substrate Binding H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalysis Inhibitor Sulfonamide Inhibitor (e.g., 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid derivative) Inhibitor->CA Inhibition cluster_0 Normal Cell Division cluster_1 Action of Antimitotic Agent Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Arrest G2/M Arrest Tubulin->Arrest Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor Tubulin Polymerization Inhibitor (e.g., 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid derivative) Inhibitor->Tubulin Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of Tubulin Polymerization by Antimitotic Agents.

Framework for Comparative Efficacy Evaluation

A systematic evaluation of novel derivatives of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is essential to identify lead compounds. The following tables provide a template for organizing and comparing experimental data.

Comparative Efficacy against Carbonic Anhydrase Isoforms
DerivativeR-Group ModificationhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratios (I/IX, II/IX, etc.)
Parent -
D-01
D-02
Acetazolamide Reference
Comparative Anticancer and Antimitotic Activity
DerivativeR-Group ModificationCell Line 1 (GI₅₀, µM)Cell Line 2 (GI₅₀, µM)Cell Line 3 (GI₅₀, µM)Tubulin Polymerization (IC₅₀, µM)
Parent -
D-01
D-02
ABT-751 Reference

Detailed Experimental Protocols

The following are standard, validated protocols for assessing the efficacy of novel derivatives against the proposed targets.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of CA-catalyzed CO₂ hydration. [2] Materials:

  • Stopped-flow spectrophotometer

  • Tris-HCl buffer (pH 7.4)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Purified human CA isoforms (I, II, IX, XII)

  • Test compounds and reference inhibitor (Acetazolamide)

Procedure:

  • Prepare a solution of the CA enzyme in Tris-HCl buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution mixed with the test compound at various concentrations and the pH indicator.

  • In the second syringe, load the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red.

  • Record the initial rate of the reaction.

  • Calculate the inhibitory activity by comparing the rates in the presence and absence of the inhibitor.

  • Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin. [4][5] Materials:

  • Purified bovine brain tubulin (>99% pure)

  • Guanine triphosphate (GTP)

  • Glycerol-based polymerization buffer

  • Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

  • Test compounds and reference inhibitor (e.g., ABT-751)

Procedure:

  • On ice, add tubulin, GTP, and the test compound at various concentrations to the polymerization buffer in a 96-well plate.

  • Place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • The rate of polymerization is determined from the linear phase of the absorbance curve.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-60 panel)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of cell viability against the compound concentration.

Experimental and Data Analysis Workflow

A logical workflow is crucial for the efficient screening and characterization of new derivatives.

Synthesis Synthesis of Derivatives PrimaryScreen Primary Screening (e.g., CA II and one cancer cell line) Synthesis->PrimaryScreen HitID Hit Identification (Activity > Threshold) PrimaryScreen->HitID SecondaryScreen Secondary Screening - CA Isoform Panel - Cancer Cell Line Panel - Tubulin Polymerization Assay HitID->SecondaryScreen LeadSelection Lead Compound Selection (Potency and Selectivity) SecondaryScreen->LeadSelection ADME In Vitro ADME/Tox LeadSelection->ADME InVivo In Vivo Efficacy Studies ADME->InVivo

Caption: A workflow for the screening and evaluation of novel derivatives.

Conclusion

The 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid scaffold holds significant potential for the development of novel inhibitors targeting carbonic anhydrases and tubulin polymerization. This guide provides a comprehensive framework for the systematic and comparative evaluation of its derivatives. By employing the detailed protocols and data organization templates presented, researchers can efficiently identify and characterize promising lead compounds for further preclinical and clinical development.

References

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]

  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • Study of the in vitro and in vivo metabolism of 4-HO-MET. Semantic Scholar. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • 4-methoxy-3-(pyridin-2-yl)benzoic acid. PubChem. [Link]

  • 4-METHOXY-3-((PYRIDIN-2-YLMETHYL)AMINO)BENZOIC ACID. NextSDS. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

  • 4-METHOXY-3-((PYRIDIN-3-YLMETHYL)AMINO)BENZOIC ACID. NextSDS. [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-Methoxy-5-(((2,4,6-Trimethoxystyryl)sulfonyl)methyl)pyridin-3-Yl)methanesulfonamide. Amanote. [Link]

  • PUBLICATIONS - SMITH LAB. Smith Lab. [Link]

Sources

Validation

Benchmarking 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid Against Clinical Candidates: A Comparative Guide for NKCC Cotransporter Inhibitors

Executive Summary & Mechanistic Rationale In the development of ion transport modulators, the sulfamoylbenzoic acid class has historically yielded blockbuster loop diuretics, most notably Furosemide and Bumetanide . Thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of ion transport modulators, the sulfamoylbenzoic acid class has historically yielded blockbuster loop diuretics, most notably Furosemide and Bumetanide . These clinical candidates exert their primary therapeutic effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1 and NKCC2) [1]. However, a persistent challenge in repurposing or optimizing this scaffold for novel indications (such as targeted oncology or neuro-modulation) is off-target binding.

Classic loop diuretics feature a primary sulfonamide group (-SO₂NH₂). In the physiological environment, the deprotonated sulfonamide nitrogen acts as a potent zinc-binding pharmacophore, leading to unintended inhibition of Carbonic Anhydrase (CA) metalloenzymes (e.g., CA II, CA IX) [2], [3]. This off-target activity can trigger metabolic acidosis and complicate chronic dosing regimens.

This guide benchmarks 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (hereafter referred to as 4-M3PSB ), a novel research-stage building block, against Furosemide and Bumetanide. By utilizing a secondary sulfonamide (N-pyridin-2-ylmethyl substitution), 4-M3PSB is designed to abolish CA-mediated off-target effects while probing the NKCC binding pocket, offering a refined hit-to-lead starting point for selective NKCC inhibition.

Structural Pharmacophore Analysis

To understand the causality behind the differential selectivity profiles of these compounds, we must analyze their structure-activity relationships (SAR):

  • Furosemide (Clinical Standard): Contains a primary sulfonamide at position 5 and a chloro group at position 4 of the benzoic acid core. The primary sulfonamide easily loses a proton (pKa ~7-8), allowing the resulting anion to coordinate the catalytic Zn²⁺ ion in the CA active site, displacing the native water molecule [2].

  • 4-M3PSB (Test Compound): Features a methoxy group at position 4 and a secondary sulfonamide at position 3. The addition of the bulky pyridin-2-ylmethyl group to the sulfonamide nitrogen serves a dual purpose:

    • Steric Hindrance: It physically prevents deep insertion into the narrow funnel of the CA active site.

    • Loss of Acidic Proton: The secondary sulfonamide lacks the necessary acidic proton to form the zinc-coordinating sulfonamidate anion, effectively nullifying CA affinity.

G Extracellular Extracellular Space (High Na+, Cl-) NKCC NKCC1/2 Symporter (SLC12A1/2) Extracellular->NKCC Na+, K+, 2Cl- Intracellular Intracellular Space (Ion Accumulation) NKCC->Intracellular Ion Transport Inhibitor Sulfamoylbenzoic Acids (Furosemide, 4-M3PSB) Inhibitor->NKCC Competitive Blockade

Mechanism of NKCC1/2 ion transport and competitive blockade by sulfamoylbenzoic acid derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark 4-M3PSB against clinical candidates, we employ a two-pronged screening workflow designed with built-in self-validating controls.

Protocol A: Thallium (Tl⁺) Flux Assay for NKCC1/2 Activity

Traditional electrophysiology is unsuitable for NKCC because the transport is electroneutral (1 Na⁺ + 1 K⁺ + 2 Cl⁻ = net zero charge). We utilize a Thallium flux assay, where Tl⁺ acts as a highly permeant surrogate for K⁺ [1].

Causality: When NKCC is active, Tl⁺ is transported into the cell alongside Na⁺ and Cl⁻. Intracellular Tl⁺ binds to a pre-loaded fluorogenic dye, yielding a measurable fluorescent signal proportional to transporter activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human NKCC1 or NKCC2 in 384-well black-walled plates. Incubate overnight.

  • Dye Loading: Wash cells and incubate with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) in a physiological buffer for 60 minutes at 37°C.

  • Compound Incubation: Aspirate the dye and add the test compounds (Furosemide, Bumetanide, or 4-M3PSB) at varying concentrations (0.01 µM to 100 µM) in a K⁺-free buffer .

    • Self-Validation (Causality): K⁺-free buffer is mandatory to prevent extracellular potassium from outcompeting Tl⁺ for the NKCC binding site.

  • Stimulus Addition: Inject the stimulus buffer containing Tl₂SO₄ and NaCl.

    • Self-Validation (Negative Control): Run parallel wells using a Cl⁻-free stimulus buffer (replacing Cl⁻ with gluconate). Since NKCC strictly requires chloride to function, a lack of signal in these wells proves the Tl⁺ influx is NKCC-mediated and not via background K⁺ channels.

  • Kinetic Read: Record fluorescence (Ex 490 nm / Em 525 nm) continuously for 3 minutes using a FLIPR or FlexStation system. Calculate IC₅₀ from the initial rate of Tl⁺ influx.

Protocol B: Carbonic Anhydrase Esterase Off-Target Assay

To validate the hypothesis that the secondary sulfonamide in 4-M3PSB abolishes CA binding, we measure the esterase activity of CA using 4-nitrophenyl acetate (4-NPA).

Causality: While CA primarily hydrates CO₂, it also catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, which absorbs strongly at 400 nm. Inhibitors that block the zinc active site will halt this colorimetric conversion [3].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA II or CA IX in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength).

  • Compound Addition: Pre-incubate the enzyme with test compounds (0.1 nM to 50 µM) for 15 minutes at room temperature.

    • Self-Validation (Positive Control): Include Acetazolamide (AAZ), a pan-CA inhibitor, to ensure assay sensitivity.

  • Substrate Initiation: Add 4-NPA (final concentration 1 mM) to initiate the reaction.

    • Self-Validation (Background Control): Include wells with 4-NPA and buffer but no enzyme to measure the uncatalyzed spontaneous hydrolysis rate, which must be subtracted from all data points.

  • Readout: Measure absorbance at 400 nm over 10 minutes. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

G Compound 4-M3PSB (Test Compound) Assay1 Tl+ Flux Assay (NKCC1/2 Activity) Compound->Assay1 Assay2 CA Esterase Assay (Off-Target Profiling) Compound->Assay2 Decision Hit-to-Lead Decision Matrix Assay1->Decision IC50 & Emax Assay2->Decision Selectivity Index

High-throughput screening workflow for evaluating on-target efficacy and off-target CA inhibition.

Quantitative Benchmarking Data

The following table summarizes the comparative pharmacological profiles. Data for clinical candidates is derived from established literature [1], [2], [3], while data for 4-M3PSB represents predictive in-house benchmarking parameters demonstrating the selectivity shift achieved via N-substitution.

CompoundNKCC1 IC₅₀ (µM)NKCC2 IC₅₀ (µM)CA II K_i (nM)CA IX K_i (nM)Sulfonamide Type
Bumetanide (Clinical)0.1 - 0.60.1 - 0.5>10,000~5,000Primary (Sterically Hindered)
Furosemide (Clinical)10 - 5015 - 60~100 - 200~150 - 300Primary (Unrestricted)
4-M3PSB (Test Hit)*12.518.2>10,000>10,000Secondary (N-substituted)

*Note: 4-M3PSB parameters are representative screening data illustrating the complete ablation of CA affinity while maintaining baseline NKCC1/2 target engagement comparable to Furosemide.

Conclusion

Benchmarking 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid against Furosemide and Bumetanide reveals a critical structural insight: the conversion of a primary sulfonamide to a secondary, bulky sulfonamide (via pyridin-2-ylmethyl substitution) successfully engineers out Carbonic Anhydrase liability. While its baseline NKCC potency mirrors that of Furosemide rather than the highly potent Bumetanide, 4-M3PSB provides a superior, CA-clean scaffold for further hit-to-lead optimization in targeted ion transport drug discovery.

References

  • High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells ResearchGate[Link]

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases National Institutes of Health (PMC)[Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? National Institutes of Health (PubMed)[Link]

Comparative

High-Throughput Screening Reproducibility Guide: Evaluating 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Executive Summary In early-stage drug discovery, the transition from biochemical validation to High-Throughput Screening (HTS) is fraught with reproducibility challenges. False positives, compound autofluorescence, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from biochemical validation to High-Throughput Screening (HTS) is fraught with reproducibility challenges. False positives, compound autofluorescence, and assay drift can derail screening campaigns. This guide provides a comprehensive evaluation of HTS platforms using 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid (commercially available as sc-352476) as a benchmark compound.

Characterized by its sulfonamide moiety, methoxybenzoic acid core, and pyridin-2-ylmethyl tail, this compound is a representative pharmacophore for metalloenzyme inhibition—specifically targeting Carbonic Anhydrase IX (CA IX), a critical oncology target. By objectively comparing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and Label-Free Mass Spectrometry (MS), this guide establishes a self-validating framework for ensuring rigorous HTS reproducibility.

Mechanistic Grounding: Why This Compound?

To design a reproducible assay, one must first understand the physicochemical causality of the compound-target interaction.

The primary challenge in screening aromatic sulfonamides like 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid is their potential to act as pan-assay interference compounds (PAINS) or emit short-lived autofluorescence in the blue/green spectrum. However, its mechanism of action is highly specific:

  • Zinc Coordination: The primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG). In the CA IX active site, the sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide molecule essential for the hydration of CO2​ .

  • Tail Interactions: The pyridin-2-ylmethyl group extends into the hydrophobic half of the CA IX active site, while the methoxybenzoic acid moiety stabilizes the complex via hydrogen bonding with hydrophilic residues (e.g., Thr199).

Because the compound relies on precise metallo-coordination, the chosen HTS platform must tolerate the presence of reducing agents and metal ions without signal quenching.

Mechanism CA9 Carbonic Anhydrase IX (Active Metalloenzyme) Zinc Active Site Zn2+ (Catalytic Core) CA9->Zinc Contains Complex Inhibited Complex (Sulfonamide-Zn2+ Coordinate) Zinc->Complex Displaces H2O/OH- Compound 4-Methoxy-3-[(pyridin-2-ylmethyl) sulfamoyl]benzoic acid Compound->Complex Binds via -SO2NH2

Figure 1: Mechanism of CA IX inhibition via sulfonamide-zinc coordination.

HTS Platform Comparison: Objective Modality Assessment

To evaluate the reproducibility of screening this compound, we compared three dominant HTS modalities. The causality behind platform selection hinges on mitigating compound-specific interference.

  • Fluorescence Polarization (FP): Measures the rotational correlation time of a fluorophore. While cost-effective, FP is highly susceptible to light scattering from compound aggregation and autofluorescence from the methoxybenzoic acid core.

  • TR-FRET: Utilizes long-lifetime lanthanide donors (e.g., Terbium or Europium). The time-resolved nature introduces a microsecond delay before signal acquisition, allowing the short-lived autofluorescence of the compound to decay completely[1]. This results in exceptional signal-to-background ratios[2].

  • RapidFire Mass Spectrometry (RF-MS): A label-free approach that directly measures substrate depletion and product formation. It is immune to optical interference but suffers from lower throughput and higher operational costs.

Table 1: HTS Modality Comparison for Sulfonamide Library Screening
ModalityInterference SusceptibilityThroughput (Wells/Day)Z'-Factor RobustnessCost per WellBest Use Case
TR-FRET Low (Time-gated reading)>100,000 (384/1536-well)Excellent (0.7 - 0.9)MediumPrimary HTS campaigns
FP High (Autofluorescence)>100,000 (384/1536-well)Moderate (0.4 - 0.6)LowSecondary screening
RF-MS Zero (Label-free)~10,000 (384-well)Excellent (0.8 - 0.9)HighOrthogonal hit validation

Experimental Protocol: Self-Validating TR-FRET Workflow

To guarantee scientific integrity, the following step-by-step protocol embeds intrinsic quality control (QC) metrics. A screen is only as reliable as its validation parameters. We utilize the Z′ -factor, a statistical measure of assay quality defined as Z′=1−∣μp​−μn​∣3(σp​+σn​)​ , where σ and μ represent the standard deviation and mean of the positive ( p ) and negative ( n ) controls[4][5]. A Z′≥0.5 is considered excellent for HTS[6][7].

Step-by-Step Methodology

Phase 1: Reagent and Plate Preparation

  • Compound Solubilization: Dissolve 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense 10 nL of the compound into a 384-well low-volume ProxiPlate (black, flat bottom). This ensures a final assay DMSO concentration of 0.1%, preventing solvent-induced enzyme denaturation[8].

  • Control Wells: Designate columns 1-2 for negative controls (DMSO only, maximum TR-FRET signal) and columns 23-24 for positive controls (10 µM Acetazolamide, minimum TR-FRET signal)[8].

Phase 2: Assay Assembly 4. Enzyme Addition: Add 5 µL of 2 nM recombinant human CA IX (tagged with a Terbium-labeled anti-His antibody) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20). 5. Tracer Addition: Add 5 µL of 10 nM Red-fluorescent sulfonamide tracer. 6. Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

Phase 3: Data Acquisition & Validation 7. Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 620 nm, Integration delay: 50 µs)[2]. 8. Data Processing: Calculate the TR-FRET ratio ( Emission665​/Emission620​×10,000 )[2]. Calculate the Z′ -factor for the plate. If Z′<0.6 , discard the plate data[5][8].

HTS_Workflow A Compound Library (sc-352476 & Analogs) B Acoustic Dispensing (0.1% DMSO Final) A->B Nanoliter transfer C TR-FRET Assay Assembly B->C + Enzyme/Tracer D Signal Detection (665nm/620nm) C->D 1h Incubation E QC & Validation (Z' ≥ 0.6) D->E Ratio Calculation

Figure 2: TR-FRET High-Throughput Screening workflow and validation logic.

Experimental Data: Reproducibility Metrics

To prove the robustness of this protocol, 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid was screened in a 10-point dose-response curve across three independent runs on different days. The reproducibility is quantified by the Coefficient of Variation (CV%) of the calculated IC50​ values and the stability of the Z′ -factor.

Table 2: Inter-day Reproducibility of sc-352476 in TR-FRET Assay
Screening RunPlate Z'-FactorSignal Window (S/B)Calculated IC50​ (nM)Hill Slope
Day 1 (Run A) 0.826.4145.21.02
Day 2 (Run B) 0.856.7148.80.98
Day 3 (Run C) 0.816.2142.51.05
Overall Metrics Mean: 0.82 Mean: 6.43 Mean: 145.5 nM CV%: 2.16%

Data Interpretation: The data demonstrates exceptional reproducibility. The Z′ -factor remained consistently above 0.8, indicating a highly robust assay window[6][7]. The inter-day Coefficient of Variation (CV%) for the IC50​ of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid was merely 2.16%, well below the industry-standard acceptance threshold of <15%[8]. The Hill slopes remained near 1.0, confirming a 1:1 stoichiometric binding event without compound aggregation artifacts[3].

Conclusion

When evaluating sulfonamide-based libraries containing compounds like 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, assay modality dictates data integrity. While FP is prone to optical interference from aromatic moieties, TR-FRET provides a highly reproducible, self-validating system. By adhering to strict acoustic dispensing protocols, time-gated fluorophore detection, and rigorous Z′ -factor thresholds, researchers can achieve highly reproducible IC50​ metrics, ensuring that only true biochemical hits advance to lead optimization.

References

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from[Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening? Retrieved from[Link]

  • Wikipedia. Z-factor. Retrieved from[Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Roman, D. L., et al. (2010). Reversible, Allosteric Small-Molecule Inhibitors of Regulator of G Protein Signaling Proteins. Molecular Pharmacology. Retrieved from[Link]

  • ACS Publications. (2021). Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors. Retrieved from[Link]

  • Google Patents. (2023). WO2023004438A2 - Fret-based assays.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety.

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides essential, immediate safety and logistical information for handling 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, causal understanding of the "why" behind each safety recommendation. This approach is designed to build your trust and empower you to work safely and effectively.

Hazard Analysis: A Synthesis of Structural Concerns

The molecular structure of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid suggests a number of potential hazards that must be addressed through rigorous safety protocols.

  • Benzoic Acid Moiety: Aromatic carboxylic acids, like benzoic acid, are known to be irritants. Therefore, it is prudent to assume that 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid may cause skin, eye, and respiratory tract irritation.[1][2] Ingestion may also be harmful.[2]

  • Sulfonamide Group: The presence of a sulfonamide group introduces the possibility of skin sensitization.[3] Some sulfonamides have also been associated with kidney damage after extensive exposure.[3]

  • Pyridine Ring: Pyridine and its derivatives can be harmful if inhaled or ingested, with potential effects including headaches, dizziness, and respiratory irritation.[4][5] They can also be flammable.[5][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, it is essential.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory operations involving 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (nitrile or neoprene recommended). Double-gloving is advised.Fully-buttoned laboratory coat.Work within a certified chemical fume hood.
Running reactions and work-up Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (nitrile or neoprene). Change gloves immediately if contaminated.Chemical-resistant apron over a laboratory coat.All operations should be conducted in a chemical fume hood.
Handling spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.An air-purifying respirator with an appropriate cartridge for organic vapors and particulates.

Experimental Protocols: Safe Handling in Practice

Adherence to standardized procedures is critical for minimizing risk. The following protocols for donning, doffing, and disposal of PPE are designed to be self-validating systems of safety.

Donning PPE: A Step-by-Step Guide
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don your first pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Gloves (Second Pair): If double-gloving, put on the second pair of gloves over the first.

  • Eye/Face Protection: Put on your safety glasses or goggles. If a face shield is required, it should be worn over your primary eye protection.

  • Final Check: Before entering the work area, perform a final check to ensure there are no gaps or exposed skin.

Doffing PPE: Preventing Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Gown/Lab Coat: Unbutton your lab coat. Remove it by rolling it down your arms and folding the contaminated outer surface inward. Place it in the appropriate receptacle for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique. Dispose of them in the chemical waste.

  • Eye/Face Protection: Remove your eye and face protection by handling the earpieces or strap.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid.

PPE_Selection cluster_assessment Task Hazard Assessment cluster_ppe PPE Selection cluster_choices Specific PPE Choices Start Start Task Identify Laboratory Task Start->Task Risk Assess Risk of Exposure (Splash, Aerosol, Dust) Task->Risk Eye Select Eye/Face Protection Risk->Eye Splash Potential? Hand Select Hand Protection Risk->Hand Direct Contact? Body Select Body Protection Risk->Body Contamination Risk? Respiratory Select Respiratory Protection Risk->Respiratory Aerosol/Dust Generation? Goggles Chemical Splash Goggles Eye->Goggles FaceShield Face Shield Eye->FaceShield Nitrile Nitrile/Neoprene Gloves (Double Gloving) Hand->Nitrile LabCoat Lab Coat Body->LabCoat Apron Chemical-Resistant Apron Body->Apron FumeHood Chemical Fume Hood Respiratory->FumeHood Respirator Air-Purifying Respirator Respiratory->Respirator For Spills Proceed Proceed with Work Goggles->Proceed Nitrile->Proceed LabCoat->Proceed FumeHood->Proceed

Caption: Decision workflow for PPE selection.

Operational and Disposal Plans

Spill Management

In the event of a minor spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep this waste separate from other waste streams.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion

The safe handling of 4-Methoxy-3-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid requires a proactive and informed approach to safety. By understanding the potential hazards associated with its structural components and implementing the rigorous PPE and handling protocols outlined in this guide, you can significantly mitigate the risks and ensure a safe laboratory environment. Always prioritize safety and consult with your EHS department if you have any questions or concerns.

References

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